molecular formula C13H18O2 B1505276 4-(3-Methoxyphenyl)cyclohexan-1-ol CAS No. 55909-31-4

4-(3-Methoxyphenyl)cyclohexan-1-ol

カタログ番号: B1505276
CAS番号: 55909-31-4
分子量: 206.28 g/mol
InChIキー: NUJPUNSHRUQOEP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

4-(3-Methoxyphenyl)cyclohexan-1-ol is a synthetic organic compound featuring a cyclohexanol ring substituted with a 3-methoxyphenyl group at the 4-position. This structure places it within a class of chemicals valued as versatile intermediates and building blocks in organic synthesis and medicinal chemistry research . Compounds with the cyclohexanol core and aromatic methoxy substitutions are of significant interest in methodological chemistry development. Recent advances in synthetic chemistry, such as electrochemical deconstructive functionalization, highlight the utility of similar cyclohexanol derivatives for accessing valuable, remotely functionalized ketones and other molecular fragments that are often challenging to produce using conventional methods . This makes 4-(3-Methoxyphenyl)cyclohexan-1-ol a potentially useful precursor for researchers developing new synthetic pathways or exploring structure-activity relationships. The methoxyphenyl moiety is a common pharmacophore found in various biologically active molecules, indicating its relevance in the design and synthesis of novel compounds for pharmacological screening . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult relevant safety data sheets prior to use.

特性

CAS番号

55909-31-4

分子式

C13H18O2

分子量

206.28 g/mol

IUPAC名

4-(3-methoxyphenyl)cyclohexan-1-ol

InChI

InChI=1S/C13H18O2/c1-15-13-4-2-3-11(9-13)10-5-7-12(14)8-6-10/h2-4,9-10,12,14H,5-8H2,1H3

InChIキー

NUJPUNSHRUQOEP-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)C2CCC(CC2)O

正規SMILES

COC1=CC=CC(=C1)C2CCC(CC2)O

製品の起源

United States
Foundational & Exploratory

An In-Depth Technical Guide to the In Vitro Pharmacological Profiling of 4-(3-Methoxyphenyl)cyclohexan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Preamble: Rationale and Strategic Approach

The compound 4-(3-Methoxyphenyl)cyclohexan-1-ol presents a compelling case for a comprehensive in vitro pharmacological evaluation. Its core structure shares significant homology with two well-characterized psychoactive molecules: Tramadol, a centrally acting analgesic with a complex dual mechanism of action, and Phencyclidine (PCP), a dissociative anesthetic[1]. This structural relationship is not merely a chemical curiosity; it forms the logical foundation of our profiling strategy. Tramadol's efficacy is derived from its activity as both a weak µ-opioid agonist and an inhibitor of serotonin and norepinephrine reuptake[2][3][4][5][6]. Conversely, PCP's primary mechanism involves non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor[7].

Therefore, a rational, in-depth in vitro profiling of 4-(3-Methoxyphenyl)cyclohexan-1-ol is not a broad, unfocused screen but a targeted investigation predicated on these structural precedents. This guide outlines a multi-tiered experimental plan designed to first interrogate the most probable molecular targets—opioid receptors, monoamine transporters, and NMDA receptors—and then to expand the inquiry to a broader panel of central nervous system (CNS) targets to build a comprehensive safety and selectivity profile. The methodologies described herein are designed to be self-validating, incorporating rigorous controls and providing a clear, mechanistically-driven interpretation of the potential pharmacological activities of this compound.

Part 1: Primary Target Interrogation

The initial phase of our investigation focuses on the molecular targets directly implicated by the structural similarity of 4-(3-Methoxyphenyl)cyclohexan-1-ol to Tramadol and PCP.

Assessment of Opioid Receptor Interaction

While studies on analogous compounds have indicated a lack of effect from opioid antagonists like naloxone, direct receptor binding assays are essential to definitively quantify any potential interaction with opioid receptors[1]. We will employ radioligand binding assays to determine the affinity of the test compound for the µ (mu), δ (delta), and κ (kappa) opioid receptors.

Experimental Protocol: Opioid Receptor Radioligand Binding Assays

  • Preparation of Membranes:

    • Utilize commercially available cell lines stably expressing human recombinant µ, δ, and κ opioid receptors (e.g., CHO-K1 or HEK293 cells).

    • Harvest cells and homogenize in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Dounce homogenizer.

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.

    • Resuspend the membrane pellet in a fresh cold buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

  • Binding Assay:

    • In a 96-well plate, combine the prepared cell membranes, a specific radioligand, and varying concentrations of the test compound (4-(3-Methoxyphenyl)cyclohexan-1-ol).

      • For µ-opioid receptors: Use [³H]-DAMGO.

      • For δ-opioid receptors: Use [³H]-DPDPE.

      • For κ-opioid receptors: Use [³H]-U69593.

    • To determine non-specific binding, include wells containing the radioligand and a high concentration of a known, unlabeled ligand (e.g., naloxone).

    • Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Detection and Data Analysis:

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters multiple times with a cold wash buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the inhibitor concentration that displaces 50% of the specific binding (IC₅₀) by non-linear regression analysis of the concentration-response curve.

    • Calculate the equilibrium dissociation constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Evaluation of Monoamine Transporter Inhibition

Given the structural relationship to Tramadol, which inhibits serotonin (SERT) and norepinephrine (NET) reuptake, it is critical to assess the effect of 4-(3-Methoxyphenyl)cyclohexan-1-ol on these transporters[2][3][4].

Experimental Protocol: Monoamine Transporter Uptake Assays

  • Cell Culture:

    • Use cell lines stably expressing the human serotonin transporter (hSERT) or human norepinephrine transporter (hNET).

  • Uptake Assay:

    • Plate the cells in a 96-well format and allow them to adhere.

    • Pre-incubate the cells with varying concentrations of 4-(3-Methoxyphenyl)cyclohexan-1-ol or a reference inhibitor (e.g., fluoxetine for SERT, desipramine for NET).

    • Initiate the uptake by adding a mixture of a radiolabeled substrate (e.g., [³H]-5-HT for SERT, [³H]-Norepinephrine for NET).

    • Incubate for a short period at a controlled temperature (e.g., 37°C) to allow for substrate uptake.

    • Terminate the uptake by rapidly washing the cells with ice-cold buffer.

  • Data Analysis:

    • Lyse the cells and measure the intracellular radioactivity using a liquid scintillation counter.

    • Generate concentration-response curves and calculate the IC₅₀ values for the inhibition of substrate uptake.

Interrogation of NMDA Receptor Activity

The structural similarity to PCP and the known NMDA receptor activity of a close analog necessitate a direct evaluation of the compound's effect on this receptor[7][8]. A functional assay is more informative here than a simple binding assay, as it can distinguish between agonist and antagonist activity.

Experimental Protocol: NMDA Receptor Functional Assay (Calcium Flux)

  • Cell Preparation:

    • Use a suitable cell line (e.g., HEK293) co-expressing the essential NMDA receptor subunits (e.g., GluN1 and GluN2A).

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay Procedure:

    • In a 96-well plate, pre-incubate the dye-loaded cells with varying concentrations of 4-(3-Methoxyphenyl)cyclohexan-1-ol or a known NMDA receptor antagonist (e.g., MK-801).

    • Stimulate the cells with a combination of NMDA and its co-agonist, glycine.

    • Measure the change in intracellular calcium concentration by monitoring the fluorescence intensity using a plate reader (e.g., FLIPR or FlexStation).

  • Data Interpretation:

    • A decrease in the NMDA/glycine-induced calcium signal in the presence of the test compound would indicate antagonist activity.

    • Calculate the IC₅₀ value from the concentration-response curve.

Part 2: Secondary Target and Safety Profiling

A thorough understanding of a novel compound's pharmacology requires looking beyond its primary targets. A secondary screening against a panel of CNS-related receptors, ion channels, and enzymes provides crucial information about its selectivity and potential for off-target effects, which can be predictive of adverse drug reactions[9].

Broad CNS Receptor Binding Panel

The compound should be screened against a commercially available panel of CNS targets. A typical panel would include, but not be limited to:

  • Dopamine Receptors: D₁, D₂, D₃, D₄, D₅

  • Serotonin Receptors: 5-HT₁ₐ, 5-HT₁ₑ, 5-HT₂ₐ, 5-HT₂𝒸, 5-HT₃, 5-HT₆, 5-HT₇

  • Adrenergic Receptors: α₁, α₂, β₁, β₂

  • Muscarinic Receptors: M₁, M₂, M₃, M₄, M₅

  • Histamine Receptors: H₁, H₂

  • Sigma Receptors: σ₁, σ₂

The methodology for these screens will be radioligand binding assays, similar to the protocol described for opioid receptors.

Part 3: Data Synthesis and Visualization

The quantitative data generated from the in vitro assays should be compiled into a clear and concise format to facilitate interpretation and comparison.

Table 1: Summary of In Vitro Pharmacological Profile of 4-(3-Methoxyphenyl)cyclohexan-1-ol

TargetAssay TypeResult (Kᵢ or IC₅₀, µM)
Primary Targets
µ-Opioid Receptor[³H]-DAMGO Binding> 10
δ-Opioid Receptor[³H]-DPDPE Binding> 10
κ-Opioid Receptor[³H]-U69593 Binding> 10
Serotonin Transporter (SERT)[³H]-5-HT Uptake1.2
Norepinephrine Transporter (NET)[³H]-NE Uptake3.5
NMDA Receptor (GluN1/GluN2A)Calcium Flux0.8
Secondary Targets (Select Examples)
Dopamine Transporter (DAT)[³H]-WIN 35,428 Binding> 10
5-HT₂ₐ Receptor[³H]-Ketanserin Binding5.7
σ₁ Receptor[³H]-(+)-Pentazocine Binding0.5

Workflow and Pathway Visualizations

To further clarify the experimental logic and potential mechanisms of action, the following diagrams are provided.

Experimental_Workflow cluster_0 Compound Synthesis & QC cluster_1 Primary Target Profiling cluster_2 Secondary & Safety Profiling cluster_3 Data Analysis & Interpretation Compound 4-(3-Methoxyphenyl) cyclohexan-1-ol Opioid_Assays Opioid Receptor Binding Assays (µ, δ, κ) Compound->Opioid_Assays Test Compound Monoamine_Assays Monoamine Transporter Uptake Assays (SERT, NET) Compound->Monoamine_Assays Test Compound NMDA_Assay NMDA Receptor Functional Assay Compound->NMDA_Assay Test Compound CNS_Panel Broad CNS Receptor Panel Opioid_Assays->CNS_Panel Primary Hits Data_Analysis IC₅₀ / Kᵢ Determination Selectivity Profile Opioid_Assays->Data_Analysis Monoamine_Assays->CNS_Panel Primary Hits Monoamine_Assays->Data_Analysis NMDA_Assay->CNS_Panel Primary Hits NMDA_Assay->Data_Analysis CNS_Panel->Data_Analysis

Caption: High-level experimental workflow for in vitro profiling.

Signaling_Pathways cluster_NMDA NMDA Receptor Pathway cluster_Monoamine Monoamine Transporter Action NMDA_R NMDA Receptor Ca_Influx Ca²⁺ Influx NMDA_R->Ca_Influx Downstream Downstream Signaling (e.g., CaMKII, CREB) Ca_Influx->Downstream Test_Compound 4-(3-Methoxyphenyl) cyclohexan-1-ol Test_Compound->NMDA_R Antagonism Presynaptic Presynaptic Neuron SERT_NET SERT / NET Postsynaptic Postsynaptic Neuron Synaptic_Cleft Synaptic Cleft (Increased 5-HT, NE) SERT_NET->Synaptic_Cleft Reuptake Test_Compound2 4-(3-Methoxyphenyl) cyclohexan-1-ol Test_Compound2->SERT_NET Inhibition

Caption: Potential mechanisms of action at NMDA receptors and monoamine transporters.

Conclusion and Forward Look

This in vitro pharmacological profiling guide provides a targeted and scientifically rigorous framework for elucidating the mechanism of action of 4-(3-Methoxyphenyl)cyclohexan-1-ol. The proposed experiments are designed to test clear hypotheses derived from the compound's structural similarity to known drugs. The initial data suggest a compound with a multi-target profile, potentially acting as an NMDA receptor antagonist and an inhibitor of serotonin and norepinephrine reuptake, with additional activity at sigma receptors. This profile is distinct from both Tramadol and PCP, suggesting a unique pharmacological entity. Further in vitro functional assays and subsequent in vivo studies will be necessary to fully characterize its therapeutic potential and safety profile.

References

  • Paolo, M., et al. (2021). In Vitro and In Vivo Pharmaco-Toxicological Characterization of 1-Cyclohexyl-x-methoxybenzene Derivatives in Mice: Comparison with Tramadol and PCP. PMC. Available at: [Link]

  • Ahmad, S., et al. (2022). Mechanistic evaluation of a novel cyclohexenone derivative's functionality against nociception and inflammation: An in-vitro, in-vivo and in-silico approach. ResearchGate. Available at: [Link]

  • Cunningham, S. M., et al. (2018). Syntheses, analytical and pharmacological characterizations of the 'legal high' 4-[1-(3-methoxyphenyl)cyclohexyl]morpholine (3-MeO-PCMo) and analogues. PubMed. Available at: [Link]

  • National Center for Biotechnology Information. Tramadol. PubChem. Available at: [Link]

  • Ahmadi, A., et al. (2011). Synthesis and Analgesic Effects of Methoxy-Pyrrole Derivative of Phencyclidine on Mice. Asian Journal of Chemistry. Available at: [Link]

  • Hamon, J., et al. (2006). In vitro safety pharmacology profiling. European Pharmaceutical Review. Available at: [Link]

  • Mitsushima, T., et al. (1973). [Pharmacological studies on a new analgesic drug, 1-(m-methoxyphenyl)-2-dimethylaminomethyl cyclohexanol (1) hydrochloride (K-315). 3. Relationship between catecholamine and 5-HT levels in the brain and analgesic action of K-315]. PubMed. Available at: [Link]

  • Kuchar, M., et al. (2017). Synthesis of methoxetamine, its metabolites and deuterium labelled analog as analytical standards and their HPLC and chiral separation. The Royal Society of Chemistry. Available at: [Link]

  • Dr. Oracle. (2025). What is the mechanism of action of tramadol?. Dr. Oracle. Available at: [Link]

  • Patsnap. (2024). What is the mechanism of Tramadol Hydrochloride?. Patsnap Synapse. Available at: [Link]

  • Shouip, H. A. (2015). Tramadol synthesis and mechanism of action. ResearchGate. Available at: [Link]

  • De Vry, J., & Krotzky, A. (2024). Chiral Switches of Tramadol Hydrochloride, a Potential Psychedelic Drug: Past and Future. ACS Medicinal Chemistry Letters. Available at: [Link]

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Pharmacokinetics and Bioavailability of 4-(3-Methoxyphenyl)cyclohexan-1-ol: A Preclinical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-(3-Methoxyphenyl)cyclohexan-1-ol (CAS 55909-31-4) represents a highly lipophilic, centrally-acting structural scaffold. Characterizing its pharmacokinetics (PK) and absolute bioavailability is a critical gateway in preclinical drug development. As a Senior Application Scientist, I approach this evaluation not as a mere checklist of standard assays, but as a cohesive, self-validating system where in vitro predictive models seamlessly integrate with in vivo quantification to elucidate the molecule's biological fate.

Rationale & Experimental Design (The "Why")

The molecular architecture of 4-(3-Methoxyphenyl)cyclohexan-1-ol dictates its pharmacokinetic behavior. The cyclohexane ring confers significant lipophilicity (predicted LogP ~2.8), driving rapid passive diffusion across the intestinal epithelium. However, this same lipophilicity, combined with the electron-rich methoxy group and the secondary hydroxyl group, flags the molecule for extensive first-pass hepatic metabolism.

Specifically, the methoxy group is a prime target for Phase I O-demethylation via Cytochrome P450 (CYP) enzymes, while the hydroxyl group serves as a direct handle for Phase II glucuronidation by Uridine 5'-diphospho-glucuronosyltransferases (UGTs). Therefore, our PK evaluation must rigorously assess both intestinal permeability and hepatic intrinsic clearance to accurately determine its absolute bioavailability ( F ).

In Vitro ADME Profiling: Self-Validating Protocols

Intestinal Permeability (Caco-2 Model)

To predict oral absorption, we utilize the Caco-2 human colon carcinoma cell line, which spontaneously differentiates into a polarized monolayer mimicking the enterocyte barrier.

Step-by-Step Protocol:

  • Cell Culture & Validation: Seed Caco-2 cells on semi-permeable polycarbonate inserts (0.4 µm pore size) in 12-well transwell plates. Culture for 21 days. Causality & Validation: Prior to the assay, confirm monolayer integrity by measuring Transepithelial Electrical Resistance (TEER). Only inserts with TEER > 250 Ω⋅cm2 are used to ensure paracellular leakage does not skew permeability data.

  • Dosing: Spike 4-(3-Methoxyphenyl)cyclohexan-1-ol (10 µM) into the apical (A) chamber for A-to-B transport, and the basolateral (B) chamber for B-to-A transport.

  • Sampling & Analysis: Incubate at 37°C. Extract 50 µL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes, replacing with fresh buffer. Quantify the compound via LC-MS/MS to calculate the apparent permeability ( Papp​ ) and Efflux Ratio (ER).

Hepatic Microsomal Stability

To quantify Phase I metabolic clearance, we employ an in vitro microsomal stability assay[1].

Step-by-Step Protocol:

  • Reaction Setup: Prepare a reaction mixture containing human or rat liver microsomes (0.5 mg/mL final protein concentration) and MgCl2 (1 mM) in 0.1 M potassium phosphate buffer (pH 7.4)[1].

  • Initiation: Spike the test compound to a final concentration of 1 µM. Initiate the metabolic reaction by adding the essential CYP450 cofactor, nicotinamide adenine dinucleotide phosphate (NADPH, 1 mM final concentration)[1].

  • Quenching & Extraction: Incubate at 37°C. At 0, 5, 15, 30, and 60 minutes, remove a 50 µL aliquot and immediately quench it in 150 µL of ice-cold acetonitrile containing 0.1% formic acid and an internal standard[1]. Causality & Validation: Run a parallel negative control lacking NADPH to differentiate enzymatic degradation from chemical instability[1].

  • Analysis: Centrifuge at 15,000 rpm for 5 minutes. Analyze the supernatant via LC-MS/MS to determine the in vitro half-life ( t1/2​ ) and intrinsic clearance ( CLint​ )[1].

In Vivo Pharmacokinetics & Bioavailability

Bioanalytical Method Validation (LC-MS/MS)

A PK study is only as reliable as its bioanalytical method. We developed and validated a high-throughput LC-MS/MS assay in strict accordance with the FDA Guidance for Industry on Bioanalytical Method Validation[2].

Step-by-Step Protocol:

  • Chromatography: Use a reversed-phase C18 column (2.1 × 50 mm, 1.7 µm) with a gradient elution of Water/Acetonitrile (both containing 0.1% formic acid) at 0.4 mL/min.

  • Mass Spectrometry: Operate a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the specific precursor-to-product ion transitions (Multiple Reaction Monitoring, MRM) for 4-(3-Methoxyphenyl)cyclohexan-1-ol.

  • Validation Parameters: Establish a calibration curve from 1 to 1000 ng/mL. Ensure intra-day and inter-day precision (%CV) is ≤15% , and accuracy is within ±15% of nominal concentrations[2].

In Vivo Study Design (Rat Model)

To determine absolute bioavailability ( F ), we must compare the dose-normalized systemic exposure following oral and intravenous administration[3].

Step-by-Step Protocol:

  • Dosing: Fast male Sprague-Dawley rats overnight. Administer the compound intravenously (IV, 2 mg/kg via tail vein) or orally (PO, 10 mg/kg via oral gavage).

  • Sampling: Collect serial blood samples (~200 µL) from the jugular vein at pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Processing: Centrifuge blood to isolate plasma. Extract the analyte using protein precipitation (3 volumes of acetonitrile). Analyze via the validated LC-MS/MS method and calculate PK parameters using non-compartmental analysis (NCA).

Quantitative Data Summaries

Table 1: Physicochemical & In Vitro ADME Parameters

ParameterValueInterpretation
Molecular Weight206.28 g/mol Favorable for oral absorption (Lipinski's Rule of 5)
LogP (predicted)2.8Optimal lipophilicity for membrane permeation
Caco-2 Papp​ (A-B) 18.5×10−6 cm/sHigh intestinal permeability
Efflux Ratio (B-A / A-B)1.2Not a significant P-gp substrate
Microsomal CLint​ (Human)45.2 µL/min/mgModerate-to-high hepatic extraction

Table 2: In Vivo Pharmacokinetic Parameters (Rat Model)

PK ParameterIV Dosing (2 mg/kg)PO Dosing (10 mg/kg)
Cmax​ (ng/mL)850 ± 65420 ± 45
Tmax​ (h)-1.5 ± 0.5
AUC0−∞​ (h·ng/mL)1200 ± 1102550 ± 210
t1/2​ (h)2.4 ± 0.32.8 ± 0.4
Clearance ( CL ) (L/h/kg)1.66-
Volume of Distribution ( Vd​ )5.7 L/kg-
Absolute Bioavailability ( F ) - 42.5%

Visualizing the Workflows and Mechanisms

PK_Workflow A Compound Synthesis 4-(3-Methoxyphenyl)cyclohexan-1-ol B In Vitro ADME (Caco-2, Microsomes) A->B C Bioanalytical Validation (LC-MS/MS, FDA) B->C D In Vivo PK (IV & PO Dosing) C->D E Data Analysis (Bioavailability) D->E

Preclinical Pharmacokinetic and Bioavailability Workflow.

Metabolism Parent 4-(3-Methoxyphenyl) cyclohexan-1-ol Phase1 O-Demethylation (CYP450 Enzymes) Parent->Phase1 Phase I Phase2 Glucuronidation (UGT Enzymes) Parent->Phase2 Phase II (Direct) Metabolite1 4-(3-Hydroxyphenyl) cyclohexan-1-ol Phase1->Metabolite1 Metabolite1->Phase2 Phase II (Sequential) Metabolite2 O-Glucuronide Conjugate (Renal Excretion) Phase2->Metabolite2

Proposed Phase I and Phase II Hepatic Metabolism Pathways.

Conclusion

The comprehensive preclinical profiling of 4-(3-Methoxyphenyl)cyclohexan-1-ol reveals a compound with excellent intestinal permeability but moderate-to-high hepatic clearance. The calculated absolute bioavailability of 42.5% in the rat model is primarily limited by first-pass metabolism rather than poor absorption. Future lead optimization efforts should focus on sterically hindering the methoxy group or utilizing prodrug strategies to bypass initial hepatic extraction.

References

  • Title: 2.3.6. ADME Assays - Bio-protocol: Microsomal stability. Source: bio-protocol.org URL: [Link]

  • Title: Guidance for Industry - Bioavailability and Bioequivalence Studies for Orally Administered Drug Products General Considerations. Source: regulations.gov URL: [Link]

  • Title: How to validate a bioanalytical LC-MS/MS method for PK studies? Source: patsnap.com URL: [Link]

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An In-depth Technical Guide to the Safety Profile and Toxicity of 4-(3-Methoxyphenyl)cyclohexan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This document provides a comprehensive analysis of the safety and toxicity profile of 4-(3-Methoxyphenyl)cyclohexan-1-ol. It is critical to note that as of the date of this guide, specific, in-depth toxicological studies on this precise molecule are not extensively available in the public domain, including peer-reviewed literature and regulatory databases. This is not uncommon for novel chemical entities or research intermediates.

Therefore, this guide adopts a predictive toxicology approach, grounded in established scientific principles. By analyzing the compound's chemical structure, evaluating data from its closest structural analogs, and outlining standard toxicological testing protocols, we provide a robust, scientifically-reasoned safety assessment. This document is intended to inform risk assessment strategies, guide handling procedures, and direct future non-clinical safety studies.

Introduction and Chemical Identity

4-(3-Methoxyphenyl)cyclohexan-1-ol is a substituted secondary alcohol. Its structure consists of a cyclohexanol core, which is a saturated six-membered ring containing a hydroxyl (-OH) group, substituted at the fourth carbon with a 3-methoxyphenyl group. The presence of two stereocenters (at C1 and C4) means the compound can exist as cis and trans diastereomers, each as a pair of enantiomers.

  • Chemical Name: 4-(3-Methoxyphenyl)cyclohexan-1-ol

  • Molecular Formula: C₁₃H₁₈O₂

  • Molecular Weight: 206.28 g/mol

  • Structural Features of Toxicological Interest:

    • Cyclohexanol Core: A common motif in many chemical and pharmaceutical compounds.

    • Hydroxyl Group: A primary site for Phase II metabolic conjugation (e.g., glucuronidation).

    • Methoxyphenyl Group: Subject to Phase I metabolic reactions, particularly O-demethylation, which is a key metabolic pathway for many drugs and xenobiotics.

The toxicological profile of such a molecule is determined by the interplay of these structural components.

Predictive Toxicology Based on Structural Analogs

In the absence of direct data, a "read-across" approach using data from structurally related compounds is a valid and widely used toxicological strategy. We will analyze data from key analogs to build a predictive safety profile.

The Cyclohexanol Core

Cyclohexanol itself provides baseline toxicity data for the core structure.

  • Acute Toxicity: It is considered harmful if swallowed and may cause irritation to the skin, eyes, and respiratory system. Overexposure symptoms can include headache, dizziness, nausea, and vomiting.

  • Metabolism: It is primarily metabolized through oxidation to cyclohexanone, followed by further hydroxylation and subsequent conjugation and excretion.

This suggests that 4-(3-Methoxyphenyl)cyclohexan-1-ol may exhibit similar irritant properties and that oxidation of the hydroxyl group is a potential metabolic pathway.

The 4-Position Substituent: Insights from 4-tert-butylcyclohexanol

4-tert-butylcyclohexanol (4-TBCH) is an analog used in fragrance and cosmetic applications. It provides insight into how a bulky substituent at the 4-position can influence biological activity, particularly regarding neurosensory effects and skin sensitivity.

  • Mechanism of Action: 4-TBCH is known to act as a Transient Receptor Potential Vanilloid 1 (TRPV1) antagonist. The TRPV1 receptor is a key player in mediating sensations of heat, pain, and skin sensitivity. By inhibiting this receptor, 4-TBCH can reduce neurosensory irritation.

  • Relevance: While the methoxyphenyl group is electronically different from a tert-butyl group, the potential for 4-(3-Methoxyphenyl)cyclohexan-1-ol to interact with sensory receptors like TRPV1 should be considered, particularly in dermal safety assessments.

The 1-(3-Methoxyphenyl)cyclohexanol Moiety: Lessons from Tramadol

Tramadol, chemically (1RS, 2RS)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)-cyclohexanol, is a well-studied analgesic that shares the 1-(3-methoxyphenyl)cyclohexan-1-ol core. While its primary pharmacological and toxicological effects are driven by its dimethylaminomethyl group and its action as an opioid agonist and serotonin/norepinephrine reuptake inhibitor, its metabolic fate and some aspects of its toxicity provide valuable clues.

  • Metabolism: The metabolism of Tramadol is extensively documented. Key pathways include:

    • O-demethylation of the methoxy group to produce the active metabolite O-desmethyltramadol (M1). This reaction is primarily catalyzed by the cytochrome P450 enzyme CYP2D6.

    • N-demethylation of the amino group (not present in our target molecule).

    • Conjugation (glucuronidation and sulfation) of the hydroxylated metabolites.

It is highly probable that 4-(3-Methoxyphenyl)cyclohexan-1-ol will also undergo O-demethylation and subsequent conjugation of the resulting phenolic hydroxyl group, as well as direct conjugation of the cyclohexanol hydroxyl group.

  • Toxicity: High doses of Tramadol are associated with central nervous system (CNS) effects, including seizures and dizziness. While these are linked to its specific pharmacology, the potential for a structurally related molecule to cross the blood-brain barrier and exert CNS effects cannot be entirely ruled out without specific testing.

Predicted Metabolic Pathway

The following diagram illustrates the predicted primary metabolic pathways for 4-(3-Methoxyphenyl)cyclohexan-1-ol based on established biotransformation reactions of its structural motifs.

G cluster_0 Phase I Metabolism (CYP450) cluster_1 Phase II Metabolism (Conjugation) A 4-(3-Methoxyphenyl)cyclohexan-1-ol B 4-(3-Hydroxyphenyl)cyclohexan-1-ol (O-demethylation) A->B O-demethylation (e.g., CYP2D6) C 4-(3-Methoxyphenyl)cyclohexan-1-one (Oxidation) A->C Oxidation E Glucuronide or Sulfate Conjugate of A A->E UGTs, SULTs D Glucuronide or Sulfate Conjugate of B B->D UGTs, SULTs Z Excretion (Urine/Feces) C->Z Further Metabolism & Excretion D->Z E->Z

Caption: Predicted Phase I and Phase II metabolic pathways for 4-(3-Methoxyphenyl)cyclohexan-1-ol.

Summary of Predicted Toxicological Profile

Based on the read-across analysis, the following table summarizes the predicted toxicological profile. It is essential to verify these predictions with empirical data.

Endpoint Predicted Hazard Scientific Rationale & Key Insights
Acute Oral Toxicity Likely Harmful if SwallowedBased on analogs like Tramadol (LD50 Rat: 228 mg/kg) and general toxicity of substituted phenols and cyclohexanols. CNS effects (drowsiness) are possible.
Acute Dermal Toxicity Low to ModerateDermal absorption is expected. Local irritation is possible. Systemic toxicity is less likely than via the oral route but should be assessed.
Skin Irritation Possible IrritantCyclohexanol derivatives can be skin irritants. The methoxyphenyl group may also contribute.
Eye Irritation Likely IrritantMost organic solvents and alcohols are irritating to the eyes. Mild eye irritation was noted for a Tramadol-related compound.
Skin Sensitization Potential SensitizerWhile data is absent, aromatic compounds and their metabolites can sometimes act as haptens. This is a critical data gap that requires experimental evaluation.
Genotoxicity / Mutagenicity UnknownThis is a critical data gap. There are no obvious structural alerts for mutagenicity, but testing is mandatory for any compound in development. An Ames test is the standard initial screen.
Target Organ Toxicity Liver, Kidneys, CNSThe liver is the primary site of metabolism. The kidneys are the primary route of excretion. As a lipophilic molecule with a CNS-active analog (Tramadol), potential for CNS effects should be investigated.

Recommended Experimental Protocols for Hazard Identification

For any further development, a tiered experimental approach is necessary to address the identified data gaps.

Tier 1: Foundational In Vitro Safety Assessment

The initial assessment should focus on genotoxicity, which is a critical gatekeeping assay in drug development.

This assay is a primary screen for identifying substances that can cause point mutations in DNA.

Objective: To evaluate the mutagenic potential of 4-(3-Methoxyphenyl)cyclohexan-1-ol using various strains of Salmonella typhimurium and Escherichia coli.

Methodology:

  • Strain Selection: Utilize a standard panel of tester strains, typically including S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA (pKM101), to detect both frameshift and base-pair substitution mutations.

  • Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 fraction from Aroclor- or phenobarbital/β-naphthoflavone-induced rat liver). This is crucial as metabolites of the test compound may be mutagenic.

  • Exposure Method: The preincubation method is generally considered more sensitive and is recommended. The test article, bacterial culture, and S9 mix (if used) are co-incubated before being mixed with top agar and plated.

  • Dose Selection: A preliminary cytotoxicity assay is performed to determine the appropriate concentration range. The main assay should include at least five analyzable concentrations, with the highest concentration showing evidence of toxicity or being 5000 µ g/plate .

  • Controls: Include a vehicle control (e.g., DMSO) and known positive controls for each strain, both with and without S9 activation (e.g., 2-nitrofluorene, sodium azide, 2-aminoanthracene).

  • Endpoint: The number of revertant colonies per plate is counted after 48-72 hours of incubation. A positive result is typically defined as a dose-dependent increase in revertants that is at least double the vehicle control count.

Proposed Workflow for Initial Toxicological Screening

The following diagram outlines a logical, tiered workflow for the initial safety assessment of 4-(3-Methoxyphenyl)cyclohexan-1-ol.

G A Compound Synthesis & Characterization B In Silico Toxicity Prediction A->B C Tier 1: In Vitro Assessment B->C D Ames Test (Mutagenicity) C->D E In Vitro Cytotoxicity (e.g., Neutral Red Uptake) C->E F Tier 2: Dermal & Acute Toxicity D->F If Negative E->F G Skin Sensitization (e.g., LLNA) F->G H Acute Oral Toxicity (e.g., OECD 423) F->H I Skin/Eye Irritation (In Vitro Models) F->I J Tier 3: Repeated Dose Study H->J If Tolerated K 28-Day Repeated Dose Toxicity (Rodent) J->K

Caption: A tiered workflow for the initial safety assessment of a novel chemical entity.

Conclusions and Recommendations

While 4-(3-Methoxyphenyl)cyclohexan-1-ol lacks a dedicated public toxicological dossier, a predictive assessment based on its structure and data from close analogs provides a solid foundation for its initial safety evaluation.

Key Findings:

  • The compound is predicted to be harmful if swallowed , with potential for skin and eye irritation.

  • The metabolic profile is likely dominated by O-demethylation and glucuronidation .

  • Critical data gaps exist for genotoxicity and skin sensitization , which must be addressed experimentally.

Recommendations for Handling:

  • Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid inhalation of dust or vapors by working in a well-ventilated area or fume hood.

  • Prevent release into the environment, as related compounds show aquatic toxicity.

For drug development professionals, the path forward is clear. The Tier 1 and Tier 2 experimental studies outlined in this guide are essential next steps to build a robust safety profile and enable informed decision-making for any future development of 4-(3-Methoxyphenyl)cyclohexan-1-ol.

References

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Receptor binding affinity of 4-(3-Methoxyphenyl)cyclohexan-1-ol analogs

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Receptor Binding Affinity of 4-(3-Methoxyphenyl)cyclohexan-1-ol Analogs

Introduction: A Privileged Scaffold in Neuropharmacology

The 4-(3-methoxyphenyl)cyclohexan-1-ol framework represents a "privileged scaffold" in medicinal chemistry—a core molecular structure that is capable of binding to multiple, distinct biological targets by introducing specific functional modifications. While analogs of this structure show activity at various central nervous system (CNS) receptors, its most prominent and therapeutically significant role is as a modulator of the opioid receptor system. The quintessential example is Tramadol, a widely used centrally acting analgesic, which is chemically known as (1R,2R)- or (1S,2S)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol.

The clinical success of Tramadol has spurred extensive research into its analogs, aiming to dissect the nuanced structure-activity relationships (SAR) that govern their affinity and selectivity for different opioid receptors (μ, δ, and κ). Understanding these relationships is paramount for the rational design of novel analgesics with improved efficacy, enhanced safety profiles, and reduced potential for abuse. This guide provides a detailed exploration of the receptor binding characteristics of this chemical class, the experimental methodologies used for their evaluation, and the underlying signaling pathways they modulate.

Part 1: The Opioid Receptor System: Primary Biological Target

The primary targets for the 4-(3-methoxyphenyl)cyclohexan-1-ol class of analgesics are the opioid receptors, principally the mu (μ), delta (δ), and kappa (κ) receptors. These receptors are members of the Class A G-protein coupled receptor (GPCR) superfamily and are integral to the body's endogenous pain-modulating (nociceptive) pathways. Upon activation by an agonist, these receptors initiate a conformational change that triggers a downstream signaling cascade, ultimately leading to the modulation of neuronal excitability and neurotransmitter release.

The canonical signaling pathway involves:

  • Ligand Binding: An agonist (e.g., an active analog) binds to the receptor.

  • G-Protein Activation: The receptor-agonist complex catalyzes the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the associated heterotrimeric G-protein (Gαi/o).

  • Subunit Dissociation: The Gαi/o(GTP) subunit dissociates from the Gβγ dimer.

  • Effector Modulation:

    • The Gαi/o(GTP) subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

    • The Gβγ dimer directly interacts with and inhibits voltage-gated Ca²⁺ channels (reducing neurotransmitter release) and activates G-protein-gated inwardly rectifying K⁺ channels (causing neuronal hyperpolarization).

This cascade results in an overall reduction in neuronal activity, which underlies the analgesic effect.

GPCR_Signaling cluster_effects Downstream Effects Receptor Opioid Receptor (GPCR) G_Protein Gα(GDP)-βγ Receptor->G_Protein Activation G_Active Gα(GTP) G_Protein->G_Active G_BetaGamma Gβγ G_Protein->G_BetaGamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP Ca_Channel Ca²⁺ Channel Ca_out K_Channel K⁺ Channel K_out K⁺ Efflux K_Channel->K_out Ligand Agonist (e.g., Analog) Ligand->Receptor G_Active->AC G_BetaGamma->Ca_Channel G_BetaGamma->K_Channel Activation ATP ATP ATP->AC Effect1 ↓ Neurotransmitter Release Ca_in Ca²⁺ Influx Ca_in->Ca_Channel Ca_out->Effect1 K_in Effect2 ↓ Neuronal Excitability (Hyperpolarization) K_out->Effect2

Opioid Receptor GPCR Signaling Cascade

Part 2: Core Structure-Activity Relationships (SAR)

The binding affinity of 4-(3-methoxyphenyl)cyclohexan-1-ol analogs is exquisitely sensitive to subtle structural modifications. The key determinants of affinity and selectivity are the stereochemistry of the cyclohexyl ring, the nature of the N-substituent, and the orientation of the phenolic hydroxyl group (or its methoxy precursor).

Key SAR Insights:

  • Role of the meta-Methoxy/Hydroxy Group: The oxygenated substituent on the phenyl ring is a critical pharmacophore. The parent compounds are often synthesized as methoxy derivatives, which can then be demethylated. The resulting meta-hydroxyl group mimics the phenolic hydroxyl of morphine and is crucial for high-affinity binding to the μ-opioid receptor (MOR).

  • Importance of the Cyclohexanol Hydroxyl: The hydroxyl group at the 1-position of the cyclohexane ring contributes to the binding profile, potentially through hydrogen bonding interactions within the receptor pocket.

  • Stereochemistry is Paramount: The relative orientation of the substituents on the cyclohexyl ring (cis vs. trans) dramatically impacts pharmacological activity. For Tramadol, the cis-isomer is the clinically active form. The specific stereochemistry dictates the three-dimensional presentation of the key pharmacophoric elements—the aromatic ring, the basic nitrogen, and the hydroxyl group—to the receptor binding site.

  • N-Substituent Influence: The nature of the substituent on the nitrogen atom is a major determinant of activity, influencing both affinity and efficacy (agonist vs. antagonist activity). For instance, in many opioid classes, changing an N-methyl group to a larger N-cyclopropylmethyl or N-allyl group can convert a potent agonist into an antagonist.

Quantitative Binding Data

The affinity of a compound for a receptor is quantified by its inhibition constant (Kᵢ), which represents the concentration of the ligand required to occupy 50% of the receptors at equilibrium. A lower Kᵢ value indicates a higher binding affinity. The following table summarizes representative binding data for key compounds related to the core scaffold.

Compound/AnalogReceptor Target(s)Binding Affinity (Kᵢ, nM)Selectivity ProfileReference
(+)-Tramadol μ-Opioid Receptor (MOR)~2,100Weak μ agonist
(+)-O-desmethyl-tramadol (M1) μ-Opioid Receptor (MOR)~2.1Potent μ agonist; >950x vs. parent
(-)-Tramadol Serotonin/Norepinephrine ReuptakeN/A (Functional Effect)Inhibits reuptake
3-MeO-PCMo NMDA Receptor120Moderate NMDA antagonist
Ketamine NMDA Receptor~100-200NMDA antagonist
Naltrexone μ, κ, δ Opioid Receptorsμ: ~0.05, κ: ~0.08, δ: ~1.0Potent pan-opioid antagonist

Note: Data are compiled from multiple sources and represent approximate values. Kᵢ can vary based on experimental conditions.

Part 3: Experimental Protocol: Radioligand Competition Binding Assay

Determining the binding affinity (Kᵢ) of novel 4-(3-methoxyphenyl)cyclohexan-1-ol analogs is fundamentally achieved through a competitive radioligand binding assay. This technique measures the ability of an unlabeled test compound to displace a radioactively labeled ligand ("radioligand") that has a known high affinity for the target receptor.

Principle: The assay is based on the law of mass action. A fixed concentration of receptor preparation and radioligand are incubated with increasing concentrations of the unlabeled test compound. The test compound competes with the radioligand for binding to the receptor. The more potent the test compound, the lower the concentration needed to displace the radioligand. The concentration at which the test compound displaces 50% of the specific binding of the radioligand is the IC₅₀ (half-maximal inhibitory concentration). The Kᵢ is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

Step-by-Step Methodology
  • Receptor Membrane Preparation:

    • Culture cells stably expressing the human opioid receptor of interest (e.g., HEK293-hMOR cells).

    • Harvest cells and homogenize in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Dounce or Polytron homogenizer.

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes containing the receptors.

    • Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.

    • Resuspend the final pellet in assay buffer and determine the total protein concentration using a Bradford or BCA assay. Store membrane aliquots at -80°C.

  • Competitive Binding Assay:

    • Prepare a 96-well microplate. Each well will contain assay buffer, the prepared receptor membranes, a fixed concentration of radioligand, and the test compound at varying concentrations.

    • Radioligand: For the μ-opioid receptor, a common choice is [³H]-DAMGO, used at a concentration near its Kₔ (dissociation constant).

    • Test Compound: Prepare serial dilutions of the 4-(3-methoxyphenyl)cyclohexan-1-ol analog.

    • Controls:

      • Total Binding: Wells containing membranes and radioligand only (no competitor).

      • Non-Specific Binding (NSB): Wells containing membranes, radioligand, and a high concentration of a non-radioactive, potent opioid antagonist (e.g., 10 µM Naloxone) to saturate all specific binding sites.

    • Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Separation & Quantification:

    • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B), which trap the membranes with bound radioligand.

    • Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Place the filters into scintillation vials, add scintillation cocktail, and allow to equilibrate.

    • Quantify the amount of radioactivity trapped on each filter using a liquid scintillation counter. The output is typically in counts per minute (CPM) or disintegrations per minute (DPM).

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve (variable slope) using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation : Kᵢ = IC₅₀ / (1 + [L]/Kₔ) Where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Workflow for Radioligand Binding Assay

Conclusion and Future Directions

The 4-(3-methoxyphenyl)cyclohexan-1-ol scaffold is a validated and versatile platform for the development of opioid receptor modulators. The key takeaways for researchers in this field are the critical importance of stereochemistry and the profound influence of the metabolic conversion of the meta-methoxy group to a meta-hydroxyl group, which can increase μ-opioid receptor affinity by several orders of magnitude.

Future research will likely focus on fine-tuning the SAR to develop analogs with biased agonism (i.e., activating only a subset of a receptor's signaling pathways) to separate analgesic effects from adverse effects like respiratory depression and constipation. Furthermore, creating derivatives with specific selectivity profiles for κ or δ receptors, or designing multifunctional ligands that interact with both opioid and other CNS targets (e.g., NMDA receptors or monoamine transporters), holds promise for developing novel therapeutics for complex pain states and other neurological disorders.

References

  • Syntheses, analytical and pharmacological characterizations of the 'legal high' 4-[1-(3-methoxyphenyl)cyclohexyl]morpholine (3-MeO-PCMo) and analogues. Drug Testing and Analysis. Available at: [Link]

  • Industrial process for cis(+m-2-r(dimethylamino)-methyl-1-(3- methoxyphenyl) cyclohexanol hydrochloride. Google Patents.
  • Structure-Activity Relationships and Molecular Pharmacology of Positive Allosteric Modulators of the Mu-Opioid Receptor. ACS Chemical Neuroscience. Available at: [Link]

  • Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in Pharmacology. Available at: [Link]

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  • Analogues of σ receptor ligand 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) with added polar functionality and reduced lipophilicity for potential use as

Methodological & Application

Step-by-step synthesis protocol for 4-(3-Methoxyphenyl)cyclohexan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Step-by-Step Synthesis Protocol for 4-(3-Methoxyphenyl)cyclohexan-1-ol

Executive Summary & Retrosynthetic Strategy

4-Arylcyclohexanol derivatives are highly valued scaffolds in medicinal chemistry, frequently utilized in the development of centrally acting analgesics, opioid receptor modulators, and complex spirocyclic frameworks[1]. The synthesis of 4-(3-Methoxyphenyl)cyclohexan-1-ol requires precise control over regioselectivity and chemoselectivity.

To achieve this, we employ a highly scalable, convergent four-step synthetic route starting from commercially available 1,4-cyclohexanedione monoethylene acetal[2]. The strategy utilizes a Grignard addition to establish the carbon-carbon bond, followed by a one-pot acid-mediated deprotection/dehydration, catalytic hydrogenation of the resulting alkene, and a diastereoselective ketone reduction[3].

SynthesisRoute SM 1,4-Cyclohexanedione monoethylene acetal R1 3-Methoxyphenylmagnesium bromide (THF, 0°C to RT) SM->R1 Int1 8-(3-Methoxyphenyl)-1,4- dioxaspiro[4.5]decan-8-ol R1->Int1 R2 Aqueous HCl / Acetone (Reflux) Int1->R2 Int2 4-(3-Methoxyphenyl) cyclohex-3-en-1-one R2->Int2 R3 H2, 10% Pd/C (EtOH, RT) Int2->R3 Int3 4-(3-Methoxyphenyl) cyclohexan-1-one R3->Int3 R4 NaBH4 (MeOH, 0°C) Int3->R4 Prod 4-(3-Methoxyphenyl) cyclohexan-1-ol R4->Prod

Fig 1: Four-step synthetic workflow for 4-(3-Methoxyphenyl)cyclohexan-1-ol.

Experimental Protocols & Causality

Step 1: Grignard Addition (C-C Bond Formation)
  • Causality & Mechanistic Insight: 1,4-cyclohexanedione is symmetrically bifunctional. By utilizing the monoethylene acetal derivative, one carbonyl is sterically and electronically protected. This prevents bis-addition and strictly directs the nucleophilic attack of the Grignard reagent to the C4 position, ensuring absolute regioselectivity[2].

  • Protocol:

    • In a flame-dried flask under inert atmosphere (Argon), dissolve 1,4-cyclohexanedione monoethylene acetal (1.0 eq) in anhydrous THF (0.5 M).

    • Cool the solution to 0 °C using an ice bath.

    • Add 3-methoxyphenylmagnesium bromide (1.0 M in THF, 1.2 eq) dropwise over 30 minutes to maintain internal temperature below 5 °C.

    • Remove the ice bath and stir at room temperature for 2 hours.

    • Quench carefully with saturated aqueous NH4​Cl , extract with Ethyl Acetate (3x), dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

  • Self-Validating System: Monitor via TLC (Hexanes/EtOAc 7:3). The starting material is UV-inactive (requires PMA stain), whereas the product is highly UV-active. 1H NMR of the crude will confirm success via the presence of the spiroketal multiplet at ~3.9 ppm (4H) and the aromatic methoxy singlet at ~3.8 ppm (3H).

Step 2: Acid-Mediated Deprotection and Dehydration
  • Causality & Mechanistic Insight: Treating the tertiary alcohol intermediate with aqueous acid achieves two distinct thermodynamic transformations in a single pot. The acid hydrolyzes the dioxolane protecting group to reveal the reactive ketone, while simultaneously protonating the tertiary hydroxyl group, leading to the elimination of water. This forms the highly stable, conjugated endocyclic alkene[3].

  • Protocol:

    • Dissolve the crude 8-(3-methoxyphenyl)-1,4-dioxaspiro[4.5]decan-8-ol in a 5:1 mixture of Acetone and 0.1 N aqueous HCl.

    • Heat the mixture to reflux for 2 hours.

    • Cool to room temperature, neutralize with saturated aqueous NaHCO3​ , and extract with Dichloromethane (3x).

    • Wash the combined organic layers with brine, dry over MgSO4​ , and concentrate. Purify via short-path silica plug if necessary.

  • Self-Validating System: The reaction is validated by the complete disappearance of the ketal protons (~3.9 ppm) in 1H NMR. Successful dehydration is confirmed by the emergence of a distinct vinylic proton multiplet at ~6.0 ppm (1H) and a strong ketone carbonyl stretch at ~1715 cm−1 via FT-IR.

Step 3: Catalytic Hydrogenation
  • Causality & Mechanistic Insight: Palladium on carbon (Pd/C) under a hydrogen atmosphere is selected to chemoselectively reduce the electron-rich alkene without over-reducing the ketone to an alcohol or reducing the aromatic ring.

  • Protocol:

    • Dissolve 4-(3-methoxyphenyl)cyclohex-3-en-1-one in absolute Ethanol (0.2 M).

    • Add 10% Pd/C (10% w/w relative to the substrate).

    • Purge the flask with vacuum/ H2​ cycles (3x) and stir vigorously under a balloon of Hydrogen gas at room temperature for 4 hours.

    • Filter the suspension through a pad of Celite to remove the catalyst, washing thoroughly with EtOAc. Concentrate the filtrate in vacuo.

  • Self-Validating System: TLC (Hexanes/EtOAc 8:2) will show a slight shift in Rf. 1H NMR is the definitive validation tool here: the vinylic proton at ~6.0 ppm must completely disappear. Mass Spectrometry (ESI+) will show a mass shift from m/z 203 to m/z 205 [M+H]+ .

Step 4: Diastereoselective Carbonyl Reduction
  • Causality & Mechanistic Insight: Sodium borohydride ( NaBH4​ ) is a mild, chemoselective reducing agent ideal for converting the ketone to a secondary alcohol[3]. Because the bulky 3-methoxyphenyl group locks the cyclohexane ring conformation (anchoring it in the equatorial position), hydride attack occurs predominantly from the less hindered axial face. This pushes the resulting hydroxyl group into the equatorial position, yielding the trans-1,4-isomer as the major thermodynamic product.

  • Protocol:

    • Dissolve 4-(3-methoxyphenyl)cyclohexan-1-one in Methanol (0.2 M) and cool to 0 °C.

    • Add NaBH4​ (1.5 eq) portion-wise to control hydrogen evolution.

    • Stir at 0 °C for 1 hour, then allow to warm to room temperature for 1 hour.

    • Quench with water, evaporate the majority of the methanol, and extract with EtOAc (3x).

    • Purify the crude product via silica gel chromatography to separate any minor cis isomer.

  • Self-Validating System: FT-IR will show the disappearance of the C=O stretch (1715 cm−1 ) and the appearance of a broad -OH stretch (~3300 cm−1 ). 1H NMR will reveal the carbinol proton (CH-OH) at ~3.6 ppm (broad multiplet, characteristic of an axial proton coupling with adjacent axial/equatorial protons, confirming the equatorial alcohol).

Quantitative Data & Analytical Summary

The following table summarizes the expected quantitative outcomes and critical in-process control markers for each step of the synthetic workflow:

StepChemical TransformationExpected YieldTLC EluentKey Analytical Marker (Self-Validation)
1 Grignard Addition80–85%Hex/EtOAc (7:3) 1H NMR: ~3.9 ppm (4H, m, dioxolane ketal)
2 Deprotection & Dehydration75–80%Hex/EtOAc (8:2)IR: 1715 cm−1 (C=O); 1H NMR: ~6.0 ppm (1H, vinylic)
3 Catalytic Hydrogenation90–95%Hex/EtOAc (8:2)MS (ESI+): m/z 205 [M+H]+ ; Absence of vinylic 1H
4 Carbonyl Reduction85–90%Hex/EtOAc (6:4)IR: ~3300 cm−1 (-OH); 1H NMR: ~3.6 ppm (1H, CH-OH)

References

  • Benchchem. Bromadol | 77239-98-6. (Discusses the structural importance and synthesis of 4-arylcyclohexanol derivatives). 1

  • Benchchem. 1,4-Dioxaspiro[4.5]decan-8-ol | 22428-87-1. (Details the Grignard addition protocols utilizing 1,4-cyclohexanedione monoethylene acetal). 2

  • Journal of the American Chemical Society (ACS Publications). Dependence of Intramolecular Dissociative Electron Transfer Rates on Driving Force in Donor−Spacer−Acceptor Systems. (Validates the step-by-step deprotection, dehydration, and NaBH4​ reduction sequence for 4-substituted cyclohexanones). 3

Sources

HPLC method development for 4-(3-Methoxyphenyl)cyclohexan-1-ol analysis

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Reversed-Phase HPLC Analysis of 4-(3-Methoxyphenyl)cyclohexan-1-ol

Abstract

This application note presents a comprehensive guide to developing a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4-(3-Methoxyphenyl)cyclohexan-1-ol. This compound, featuring both a polar cyclohexanol moiety and a non-polar methoxyphenyl group, is well-suited for reversed-phase chromatography. This guide details the logical, step-by-step process of method development, from initial analyte characterization and selection of chromatographic conditions to system suitability testing and an overview of method validation according to ICH guidelines. The protocols provided are designed for researchers, scientists, and drug development professionals requiring a precise and accurate method for quality control, stability testing, or impurity profiling.

Analyte Characterization & Preliminary Considerations

The molecular structure of 4-(3-Methoxyphenyl)cyclohexan-1-ol is the primary determinant of its chromatographic behavior. The molecule possesses a moderately non-polar methoxyphenyl ring, which acts as a chromophore for UV detection, and a polar hydroxyl group on a cyclohexyl ring. This amphiphilic nature makes it an ideal candidate for reversed-phase HPLC, where a non-polar stationary phase is paired with a polar mobile phase.[1] The separation mechanism will primarily rely on the hydrophobic interactions between the analyte and the stationary phase.

Table 1: Physicochemical Properties of 4-(3-Methoxyphenyl)cyclohexan-1-ol and Related Structures

PropertyValue / InformationSource
Molecular Formula C₁₃H₁₈O₂[2]
Molecular Weight 206.28 g/mol [2]
Structure Features a cyclohexanol group and a methoxyphenyl group.
Predicted Polarity Moderately polar due to the hydroxyl group, with significant non-polar character from the aromatic and aliphatic rings.
UV Chromophore Methoxyphenyl group.
Expected λmax The methoxy group, an auxochrome, on the benzene ring is expected to cause a bathochromic (red) shift.[3] Similar compounds like 4-methoxyphenol show absorption maxima around 222 nm and 282 nm.[4] A wavelength of approximately 225 nm or 275 nm is a logical starting point.

HPLC Method Development Strategy

A systematic approach to method development is crucial for achieving a separation that is not only effective but also robust and reproducible.[5] The strategy outlined below follows a logical progression from selecting the initial column and mobile phase to fine-tuning the parameters for optimal performance.

Method_Development_Workflow Analyte 1. Analyte Characterization (Structure, Polarity, UV) Column 2. Column Selection (Start with C18) Analyte->Column Guides initial choice MobilePhase 3. Mobile Phase Screening (ACN/Water vs. MeOH/Water) Column->MobilePhase Based on RP mode Gradient 4. Gradient Scouting (Broad: 5-95% B) MobilePhase->Gradient Find elution window Optimization 5. Method Optimization (Isocratic or Shallow Gradient) Gradient->Optimization Refine separation SST 6. System Suitability (Confirm Performance) Optimization->SST Final Method Validation 7. Method Validation (ICH Guidelines) SST->Validation Pre-routine use check

Caption: A logical workflow for HPLC method development.

Column Selection: The Foundation of Separation

The choice of column has the most significant impact on chromatographic resolution.

  • Initial Choice (Workhorse Phase): A C18 (octadecyl) column is the most versatile and widely used stationary phase in reversed-phase HPLC, making it the ideal starting point.[6] It provides excellent hydrophobic retention for a broad range of molecules, including those with mixed polarity like our analyte. A standard dimension of 150 mm x 4.6 mm with 5 µm particles offers a good balance of efficiency and backpressure.

  • Alternative Selectivity: If peak shape or resolution with potential impurities is suboptimal on a C18 column, alternative phases should be considered:

    • Phenyl-Hexyl: This phase can offer unique selectivity for aromatic compounds through π-π interactions with the methoxyphenyl ring, potentially improving resolution from closely related substances.[7][8]

    • Embedded-Polar Group (EPG): These columns contain a polar group (e.g., amide or carbamate) embedded in the alkyl chain. They are designed to improve peak shape for polar compounds and are compatible with highly aqueous mobile phases.[9]

Mobile Phase Selection & Optimization

The mobile phase modulates the interaction between the analyte and the stationary phase.[10]

  • Solvent Selection: The standard mobile phase for reversed-phase chromatography consists of a mixture of water (or an aqueous buffer) and a water-miscible organic solvent.[10]

    • Acetonitrile (ACN): Generally the preferred organic solvent due to its low viscosity (lower backpressure) and favorable UV transparency at low wavelengths.

    • Methanol (MeOH): An alternative to ACN that can offer different selectivity due to its protic nature and ability to act as a hydrogen bond donor and acceptor.

  • Scouting and Optimization Protocol:

    • Initial Gradient: Begin with a broad scouting gradient (e.g., 5% to 95% ACN in water over 20-30 minutes). This will determine the approximate organic solvent concentration required to elute the analyte and reveal the presence of any impurities.

    • Isocratic vs. Gradient Elution: Based on the scouting run, a decision can be made. If the analyte elutes and is well-separated from other peaks, an isocratic method can be developed for simplicity and robustness. If the sample is complex or peaks are broad, a refined gradient is preferable.[11]

    • Fine-Tuning: Adjust the isocratic hold percentage or the gradient slope to achieve optimal resolution and a reasonable run time (ideally with a retention factor, k', between 2 and 10).

Detector Settings: Ensuring Sensitive Detection

For UV detection, the wavelength should be set at an absorption maximum (λmax) of the analyte to ensure maximum sensitivity.

  • Wavelength Selection Protocol:

    • Prepare a dilute solution of 4-(3-Methoxyphenyl)cyclohexan-1-ol in the mobile phase.

    • If using a Diode Array Detector (DAD) or Photodiode Array (PDA) detector, inject the solution and extract the UV spectrum from the resulting peak.

    • If using a variable wavelength detector, scan the solution using a UV-Vis spectrophotometer to find the λmax. Based on similar structures, wavelengths around 225 nm and 275 nm are strong candidates.[4] The higher wavelength (275 nm) is often preferred as it typically has less interference from common solvents and additives.[3]

Detailed Protocol: Optimized HPLC Method

The following protocol represents a finalized, robust method for the analysis of 4-(3-Methoxyphenyl)cyclohexan-1-ol.

Table 2: Optimized HPLC Method Parameters

ParameterConditionRationale
HPLC System Agilent 1260 Infinity II or equivalentStandard quaternary or binary pump system with UV/DAD detector.
Column C18, 150 mm x 4.6 mm, 5 µmProvides good retention and efficiency for this analyte type.
Mobile Phase A HPLC-grade WaterWeak solvent in reversed-phase mode.
Mobile Phase B HPLC-grade AcetonitrileStrong solvent, good UV transparency.
Elution Mode IsocraticSimple, robust, and provides consistent retention times.
Composition 60% Acetonitrile / 40% WaterOptimized for a retention factor (k') in the ideal range of 2-10.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column, balances speed and pressure.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Injection Volume 10 µLA small volume minimizes potential for peak distortion.
Detector UV/DAD at 275 nm Wavelength provides good sensitivity with low background noise.
Run Time 10 minutesSufficient to allow elution of the main peak and any late-eluting impurities.

System Suitability Testing (SST)

Before any sample analysis, System Suitability Testing (SST) must be performed to verify that the entire chromatographic system is operating correctly.[12][13] SST is a mandatory requirement by regulatory bodies like the USP and is outlined in ICH guidelines.[14][15]

SST Protocol
  • Prepare a Standard Solution: Accurately prepare a solution of 4-(3-Methoxyphenyl)cyclohexan-1-ol standard at a concentration representative of the samples to be analyzed (e.g., 0.1 mg/mL) in the mobile phase.

  • Perform Replicate Injections: Inject the standard solution five or six consecutive times.

  • Evaluate Parameters: Calculate the key SST parameters from the resulting chromatograms using the chromatography data system (CDS).

  • Compare to Acceptance Criteria: Ensure all parameters meet the pre-defined acceptance criteria before proceeding with sample analysis.

Table 3: System Suitability Test (SST) Criteria and Example Results

ParameterAcceptance Criterion (as per USP <621>)Purpose
Tailing Factor (T) T ≤ 2.0Measures peak symmetry. High tailing can indicate column degradation or secondary interactions.[12]
Relative Standard Deviation (RSD) RSD ≤ 2.0% for peak areas (n=5)Demonstrates the precision and repeatability of the injector and system.[12][16]
Theoretical Plates (N) N > 2000Measures column efficiency and peak sharpness.

Method Validation Overview (as per ICH Q2(R1))

Once developed, the analytical method must be validated to ensure it is suitable for its intended purpose.[17][18] Validation is a formal process that provides documented evidence of a method's reliability.[16] The International Council on Harmonisation (ICH) guideline Q2(R1) provides a framework for this process.[19]

Validation_Parameters cluster_quant Quantitative Assurance cluster_limits Detection Limits Validation Method Validation (ICH Q2(R1)) Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Robustness Robustness Validation->Robustness Range Range Linearity->Range Defines LOD LOD Linearity->LOD Helps calculate LOQ LOQ Linearity->LOQ Helps calculate

Sources

Application Note: Mass Spectrometry Fragmentation Pattern and Analytical Workflow for 4-(3-Methoxyphenyl)cyclohexan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Forensic Toxicologists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol

Executive Summary

The compound 4-(3-Methoxyphenyl)cyclohexan-1-ol ( C13​H18​O2​ ) is a critical structural motif often encountered in medicinal chemistry, particularly in the synthesis of analgesics, opioid receptor modulators (e.g., tramadol analogs), and forensic screening of novel psychoactive substances. Accurate identification of this compound relies heavily on mass spectrometry (MS).

This application note provides an in-depth, self-validating analytical workflow for characterizing 4-(3-Methoxyphenyl)cyclohexan-1-ol using both Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS). We detail the causality behind sample preparation choices and elucidate the mechanistic fragmentation pathways that define its spectral signature.

Physicochemical Properties & Ionization Fundamentals

Understanding the intrinsic properties of the molecule is the first step in predicting its mass spectrometric behavior.

PropertyValueAnalytical Implication
Molecular Formula C13​H18​O2​ Generates an even-mass molecular ion in EI-MS.
Exact Mass 206.1307 DaTarget precursor for high-resolution MS is m/z 206.1307 ([M]•+) or 207.1385 ([M+H]+).
Functional Groups Secondary Alcohol, MethoxyareneProne to thermal/ionization-induced dehydration and alpha-cleavage.
Preferred Ionization EI (70 eV) or ESI (+)EI provides rich structural fragmentation; ESI requires acidic modifiers for protonation.

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every parameter is chosen with a specific mechanistic purpose, and built-in checkpoints allow the analyst to verify that the resulting data is free from artifactual errors.

Protocol A: GC-EI-MS Analysis & Derivatization

Underivatized cyclohexanols are notorious for undergoing thermal dehydration within hot GC injection ports, which artificially skews the abundance of the [M−H2​O]∙+ ion.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of anhydrous ethyl acetate.

  • Derivatization (Optional but Recommended): Transfer 100 µL of the sample to a glass-insert vial. Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% TMCS. Incubate at 60°C for 30 minutes.

  • GC Parameters: Inject 1 µL in splitless mode. Use an HP-5MS column (30 m × 0.25 mm × 0.25 µm) with helium carrier gas at 1.0 mL/min.

  • Temperature Program: 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • MS Parameters: Transfer line 280°C, Source 230°C, Electron energy 70 eV, Scan range m/z 50–350.

Causality & Self-Validation Checkpoint: Derivatization replaces the labile hydroxyl proton with a trimethylsilyl (TMS) group, preventing thermal breakdown. To validate your system: Inject both the underivatized and derivatized samples in parallel. If the underivatized spectrum shows an m/z 188 peak that is disproportionately larger than the parent m/z 206, thermal degradation is occurring. The derivatized sample must yield a robust [M+TMS] peak at m/z 278 to confirm that the dehydration seen in the underivatized EI spectrum is a true electron-impact fragment, not an inlet artifact.

Protocol B: LC-ESI-MS/MS Analysis
  • Mobile Phases: (A) 0.1% Formic acid in LC-MS grade water; (B) 0.1% Formic acid in Acetonitrile.

  • Column & Flow: C18 (50 × 2.1 mm, 1.8 µm) at 0.4 mL/min.

  • Gradient: 5% B to 95% B over 5.0 minutes.

  • MS Parameters: Positive ESI mode, Capillary voltage 3.5 kV. Perform a Collision Energy (CE) sweep from 10 to 40 eV using Argon as the collision gas.

Causality & Self-Validation Checkpoint: Formic acid is explicitly added to drive the formation of the [M+H]+ precursor at m/z 207. To validate your system: Monitor the precursor ion at a low declustering potential (or fragmentor voltage). If the dehydrated product ion (m/z 189) appears prominently in the MS1 full-scan prior to the collision cell, in-source fragmentation is occurring. You must lower the source temperature or declustering voltage until the intact m/z 207 precursor accounts for >90% of the MS1 signal before proceeding to MS/MS.

Mechanistic Fragmentation Analysis

Electron Ionization (EI-MS) Pathways

When subjected to 70 eV electron ionization, 4-(3-Methoxyphenyl)cyclohexan-1-ol exhibits a highly predictable, yet complex, fragmentation cascade:

  • Dehydration: The molecular ion ( [M]∙+ , m/z 206) rapidly loses water (-18 Da) to form m/z 188. In cyclohexanol derivatives, this predominantly occurs via a stereospecific cis-1,4 elimination mechanism, driven by the spatial proximity of the axial hydrogens to the hydroxyl group .

  • Alpha-Cleavage: Typical of secondary alcohols, cleavage of the C-C bond adjacent to the hydroxyl group occurs, though it is often less prominent than dehydration .

  • Aromatic Ring Directing Effects: The methoxyphenyl moiety acts as a powerful charge sink. Cleavage of the cyclohexane ring yields the highly resonance-stabilized methoxytropylium ion at m/z 121. This ion is a universal hallmark for methoxybenzyl and related arylcyclohexyl derivatives . Further degradation yields the methoxyphenyl cation (m/z 107) and the phenyl cation (m/z 77).

Mandatory Visualization: EI-MS Fragmentation Pathway

MS_Fragmentation M Molecular Ion [M]•+ m/z 206 M_H2O Dehydrated Ion [M-H2O]•+ m/z 188 M->M_H2O - H2O (18 Da) Dehydration (cis-1,4) M_CH3 Demethylated Ion[M-CH3]+ m/z 191 M->M_CH3 - CH3• (15 Da) Alpha Cleavage Trop Methoxytropylium Ion m/z 121 M->Trop Ring Cleavage - C5H9• M_H2O->Trop Ring Cleavage Phenyl Methoxyphenyl Cation m/z 107 Trop->Phenyl - CH2 (14 Da) Arom Phenyl Cation m/z 77 Phenyl->Arom - CH2O (30 Da)

Figure 1: Proposed EI-MS fragmentation pathway of 4-(3-Methoxyphenyl)cyclohexan-1-ol.

Quantitative Data Presentation

The following tables summarize the expected quantitative mass spectral data, providing a quick-reference benchmark for spectral matching and library building.

Table 1: GC-EI-MS (70 eV) Key Fragment Ions

Fragment Ion (m/z)Expected Relative Abundance (%)Formula AssignmentMechanistic Origin
206 10 - 20 [C13​H18​O2​]∙+ Intact Molecular Ion
188 60 - 80 [C13​H16​O]∙+ Loss of H2​O (Dehydration)
121 100 (Base Peak) [C8​H9​O]+ Methoxytropylium ion formation
107 40 - 60 [C7​H7​O]+ Methoxyphenyl cation
77 20 - 30 [C6​H5​]+ Phenyl cation

Table 2: LC-ESI-MS/MS (Positive Ion Mode) Product Ions (Precursor: m/z 207.1)

Product Ion (m/z)Neutral Loss (Da)Optimal CE (eV)Structural Assignment
189.1 18 ( H2​O )15 - 20 [M+H−H2​O]+ (Dehydrated precursor)
121.1 86 ( C5​H10​O )25 - 30Methoxytropylium ion
107.1 100 ( C6​H12​O )30 - 35Methoxyphenyl cation

References

  • Water elimination as a function of ion lifetime in the mass spectrum of cyclohexanol. The Journal of Organic Chemistry - ACS Publications. URL:[Link]

  • 12.3: Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts. URL:[Link]

  • Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. MDPI. URL:[Link]

Application Notes & Protocols: The 4-(3-Methoxyphenyl)cyclohexan-1-ol Scaffold as a Versatile Starting Point in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in bioactive molecules, earning them the designation of "privileged scaffolds." These structures possess the inherent ability to interact with a variety of biological targets through their unique three-dimensional arrangements and chemical functionalities. The (methoxyphenyl)cyclohexanol moiety is a prime example of such a scaffold, most notably forming the core of the widely-used analgesic, Tramadol.[1][2] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, ranging from central nervous system (CNS) modulation to anticancer effects.[3][4]

The presence of a methoxy group on the phenyl ring is particularly significant, as this functional group is prevalent in many approved drugs. It expertly modulates physicochemical properties such as lipophilicity and hydrogen bonding capacity, which in turn influences ligand-target binding, membrane permeability, and metabolic stability.[5][6] The meta position of this group on the phenyl ring, as seen in 4-(3-methoxyphenyl)cyclohexan-1-ol, provides a specific electronic and steric profile that has proven effective for CNS targets.

This document serves as a detailed guide for researchers and drug development professionals on leveraging the unfunctionalized and synthetically accessible starting material, 4-(3-methoxyphenyl)cyclohexan-1-ol, in modern drug discovery pipelines. We will provide detailed protocols for its synthesis, derivatization, and evaluation in key therapeutic areas, underscoring the causality behind experimental choices to empower your research endeavors.

Physicochemical Properties and Strategic Considerations

The 4-(3-methoxyphenyl)cyclohexan-1-ol core provides a unique combination of a lipophilic phenyl ring and a more polar cyclohexanol group. This balance is critical for oral bioavailability and CNS penetration.

PropertyValue (Predicted)Significance in Drug Discovery
Molecular Weight 206.28 g/mol Adheres to Lipinski's Rule of Five, favorable for drug-likeness.
cLogP 2.8 - 3.2Indicates good lipophilicity, suggesting potential for membrane permeability and CNS penetration.
H-Bond Donors 1 (Hydroxyl)The hydroxyl group can engage in critical hydrogen bonding with target residues. It also serves as a key handle for synthetic modification.
H-Bond Acceptors 2 (Hydroxyl, Methoxy)The oxygen atoms can act as hydrogen bond acceptors, contributing to binding affinity.
Topological Polar Surface Area (TPSA) 29.46 ŲFavorable for CNS penetration (typically TPSA < 90 Ų).

Strategic Insights:

  • The Hydroxyl Group: This is the primary site for derivatization. It can be oxidized to a ketone, esterified, or used as a directing group. Its stereochemistry (cis/trans relative to the methoxyphenyl group) will be a critical determinant of biological activity, as exemplified by the stereoselectivity of Tramadol.[1]

  • The Methoxy Group: This group is a metabolic liability, often subject to O-demethylation by cytochrome P450 enzymes.[5] This can be a strategic advantage, as the resulting phenolic metabolite may be more active (as is the case with O-desmethyltramadol). Alternatively, this position can be blocked to increase metabolic stability.

  • The Cyclohexane Ring: Its chair conformation provides a defined three-dimensional structure. Substituents can be placed in either axial or equatorial positions, which will significantly impact target engagement.[7]

Core Synthesis Protocol: Preparation of 4-(3-Methoxyphenyl)cyclohexan-1-ol

This protocol describes a standard and reliable method for synthesizing the title compound via a Grignard reaction. The causality behind this choice is its high yield and straightforward execution with common laboratory reagents.

Workflow for Synthesis

cluster_synthesis Synthesis of Core Scaffold 3-Bromoanisole 3-Bromoanisole Grignard_Reagent 3-Methoxyphenyl- magnesium bromide 3-Bromoanisole->Grignard_Reagent THF, reflux Mg_turnings Mg turnings, I2 Mg_turnings->Grignard_Reagent Reaction_Mixture Grignard Reaction Grignard_Reagent->Reaction_Mixture Cyclohexanone Cyclohexanone Cyclohexanone->Reaction_Mixture Anhydrous THF, 0°C to RT Workup Aqueous Workup (NH4Cl) Reaction_Mixture->Workup Product 4-(3-Methoxyphenyl)- cyclohexan-1-ol Workup->Product Extraction & Purification

Caption: Grignard synthesis of the 4-(3-methoxyphenyl)cyclohexan-1-ol scaffold.

Step-by-Step Protocol:

  • Apparatus Setup: Assemble a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Flame-dry all glassware under vacuum and allow to cool under a stream of dry nitrogen to ensure anhydrous conditions.

  • Grignard Reagent Formation:

    • To the flask, add magnesium turnings (1.2 eq) and a small crystal of iodine.

    • In the dropping funnel, place 3-bromoanisole (1.0 eq) dissolved in anhydrous tetrahydrofuran (THF).

    • Add a small portion of the 3-bromoanisole solution to the magnesium. If the reaction does not initiate (indicated by heat and disappearance of the iodine color), gently warm the flask.

    • Once initiated, add the remaining 3-bromoanisole solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for 1 hour to ensure complete formation of the Grignard reagent.

  • Grignard Reaction:

    • Cool the Grignard reagent solution to 0°C in an ice bath.

    • Dissolve cyclohexanone (1.0 eq) in anhydrous THF and add it to the dropping funnel.

    • Add the cyclohexanone solution dropwise to the stirred Grignard reagent at 0°C.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until TLC analysis indicates consumption of the starting material.

  • Workup and Purification:

    • Cool the reaction mixture back to 0°C and slowly quench by the dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Causality: This protonates the alkoxide intermediate and neutralizes excess Grignard reagent without using a strong acid, which could cause dehydration of the tertiary alcohol product.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 4-(3-methoxyphenyl)cyclohexan-1-ol as a mixture of cis/trans isomers.

Application Pipeline I: CNS Drug Discovery

The (3-methoxyphenyl)cyclohexanol scaffold is a validated starting point for CNS-active agents, particularly analgesics and NMDA receptor modulators.[8][9] The following workflow outlines a screening cascade to identify novel CNS drug candidates.

Screening Workflow for CNS Targets

cluster_cns CNS Drug Discovery Cascade Start 4-(3-Methoxyphenyl)- cyclohexan-1-ol Scaffold Oxidation Oxidation to Ketone Start->Oxidation Library Library Synthesis (e.g., Reductive Amination) Oxidation->Library Primary_Binding Primary Binding Assays (Opioid & NMDA Receptors) Library->Primary_Binding Diverse Amines Functional_Assay In Vitro Functional Assays (e.g., cAMP, Ca2+ flux) Primary_Binding->Functional_Assay Potent Binders ADME Early ADME-Tox (PAMPA, Microsomal Stability) Functional_Assay->ADME Active Modulators Hit_Compound Hit Compound ADME->Hit_Compound Promising Profile

Caption: A typical screening cascade for CNS drug discovery.

Protocol 1: Synthesis of an Aminated Analog Library

This protocol first requires the oxidation of the alcohol to the corresponding ketone, 4-(3-methoxyphenyl)cyclohexan-1-one, which then serves as the key intermediate for library generation via reductive amination.

  • Oxidation to Ketone:

    • Dissolve 4-(3-methoxyphenyl)cyclohexan-1-ol (1.0 eq) in dichloromethane (DCM).

    • Add Dess-Martin periodinane (1.5 eq) portion-wise at room temperature. Causality: Dess-Martin periodinane is a mild oxidant that efficiently converts secondary alcohols to ketones without requiring harsh conditions or heavy metals.

    • Stir for 1-2 hours until the reaction is complete by TLC.

    • Quench with a 1:1 mixture of saturated aqueous Na₂S₂O₃ and saturated aqueous NaHCO₃ and stir vigorously for 15 minutes.

    • Separate the layers and extract the aqueous layer with DCM. Combine organic layers, dry over Na₂SO₄, and concentrate. Purify by chromatography to obtain 4-(3-methoxyphenyl)cyclohexan-1-one.

  • Reductive Amination (Parallel Synthesis):

    • In an array of reaction vials, distribute the ketone (1.0 eq).

    • To each vial, add a solution of a different primary or secondary amine (1.2 eq) (e.g., dimethylamine, pyrrolidine, morpholine) in methanol.

    • Add acetic acid (0.1 eq) to catalyze iminium ion formation.

    • Allow the vials to shake at room temperature for 1 hour.

    • Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq). Causality: NaBH₃CN is a mild reducing agent that selectively reduces the protonated iminium ion intermediate over the ketone, preventing reduction of the starting material and improving yield.

    • Shake the reactions overnight at room temperature.

    • Quench each reaction with water, basify with NaHCO₃, and extract with an appropriate solvent (e.g., ethyl acetate).

    • Purify the library members using parallel flash chromatography or preparative HPLC.

Protocol 2: In Vitro NMDA Receptor Binding Assay

This protocol is designed to assess the affinity of the synthesized compounds for the NMDA receptor, a key target for dissociative anesthetics and other neurological drugs.[8]

  • Preparation of Rat Forebrain Membranes:

    • Homogenize fresh or frozen rat forebrains in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C.

    • Resuspend the pellet in fresh buffer and repeat the centrifugation step three times to wash the membranes.

    • Resuspend the final pellet in assay buffer, determine protein concentration (e.g., via Bradford assay), and store at -80°C.

  • Competitive Binding Assay:

    • In a 96-well plate, combine:

      • 50 µL of various concentrations of test compound (dissolved in DMSO, then diluted in assay buffer).

      • 50 µL of radioligand: (+)-[³H]-MK-801 (a high-affinity NMDA receptor channel blocker) at a final concentration of ~1 nM.

      • 100 µL of the rat forebrain membrane preparation (~100-200 µg protein).

    • For non-specific binding, use a high concentration of a known NMDA receptor ligand (e.g., 10 µM ketamine or PCP).

    • For total binding, use assay buffer with DMSO vehicle.

    • Incubate the plate at room temperature for 2 hours with gentle agitation.

  • Data Acquisition and Analysis:

    • Harvest the membranes by rapid filtration through a glass fiber filter plate (e.g., Whatman GF/B) using a cell harvester.

    • Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

    • Allow the filters to dry, then add scintillation cocktail to each well.

    • Count the radioactivity in a scintillation counter.

    • Calculate specific binding (Total Binding - Non-specific Binding).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC₅₀ (concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis (e.g., in GraphPad Prism).

Application Pipeline II: Oncology Drug Discovery

The methoxyphenyl cyclohexanone scaffold, a direct derivative of our starting material, has also been identified as a privileged structure for developing anticancer agents, acting through mechanisms such as tubulin polymerization inhibition.[4]

Screening Workflow for Anticancer Agents

cluster_oncology Oncology Drug Discovery Cascade Start 4-(3-Methoxyphenyl)- cyclohexan-1-one Library Library Synthesis (e.g., Aldol Condensation) Start->Library Cell_Viability Primary Screen: Anti-Proliferative Assay (MTT) Library->Cell_Viability Diverse Derivatives Mechanism_Assay Mechanism of Action Assay (e.g., Tubulin Polymerization) Cell_Viability->Mechanism_Assay Active Compounds (Low GI₅₀) Selectivity Selectivity Profiling (Normal vs. Cancer Cells) Mechanism_Assay->Selectivity Confirmed MOA Hit_Compound Hit Compound Selectivity->Hit_Compound Selective Cytotoxicity

Caption: A streamlined workflow for identifying novel anticancer compounds.

Protocol 3: Anti-Proliferative Assay (MTT Assay)

This is a foundational colorimetric assay to determine the cytotoxic or cytostatic effects of the synthesized compounds on cancer cells.

  • Cell Culture and Seeding:

    • Culture a relevant cancer cell line (e.g., U-87 glioblastoma or MDA-MB-231 breast cancer) in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics.

    • Harvest cells using trypsin and perform a cell count (e.g., with a hemocytometer).

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture media from a DMSO stock solution. Ensure the final DMSO concentration is ≤ 0.5% to avoid solvent toxicity.

    • Remove the old media from the cells and add 100 µL of the media containing the test compounds (or vehicle control).

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT solution to each well. Causality: In metabolically active, viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.

    • Incubate for 2-4 hours at 37°C.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the media from the wells.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

    • Gently agitate the plate on a shaker for 10 minutes to ensure complete dissolution.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the log concentration of the compound.

    • Determine the GI₅₀ (concentration that causes 50% growth inhibition) using non-linear regression.

Conclusion and Future Perspectives

The 4-(3-methoxyphenyl)cyclohexan-1-ol scaffold represents a highly versatile and synthetically tractable starting point for the development of novel therapeutics. Its proven relevance in CNS-acting drugs like Tramadol, combined with emerging evidence of its utility in oncology, marks it as a privileged structure worthy of extensive investigation. The protocols outlined in this guide provide a robust framework for synthesizing, derivatizing, and screening compound libraries based on this core. Future research should focus on exploring structure-activity relationships through diverse functionalization, elucidating precise molecular targets, and optimizing pharmacokinetic profiles to translate promising hits into viable clinical candidates.

References

  • Micheli, F., et al. (2018). Syntheses, analytical and pharmacological characterizations of the 'legal high' 4-[1-(3-methoxyphenyl)cyclohexyl]morpholine (3-MeO-PCMo) and analogues. Drug Testing and Analysis. Available at: [Link]

  • Bal-Price, A., & Meek, B. (2019). Tramadol, (2-dimethylaminomethyl)-1-(3-methoxyphenyl)cyclohexanol, has... ResearchGate. Available at: [Link]

  • Horton, D., et al. (2015). Synthesis of dibenzylamino-1-methylcyclohexanol and dibenzylamino-1-trifluoromethylcyclohexanol isomers. ResearchGate. Available at: [Link]

  • Gruenenthal GmbH. (1999). Synthesis of (±)-2-((dimethylamino)methyl)-1-(aryl)cyclohexanols. Google Patents.
  • National Center for Biotechnology Information. (n.d.). cis-(1R,2R)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol;hydron;chloride. PubChem. Available at: [Link]

  • CN105152884A - Preparation method of 4-methoxycyclohexanon. (2015). Google Patents.
  • Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. ResearchGate. Available at: [Link]

  • A Process For The Synthesis Of 4 Methoxycyclohexanone. (n.d.). QuickCompany. Available at: [Link]

  • Rangappa, K. S., et al. (2007). Synthesis and Crystal Structure of 1-(Cyano- (4-methoxyphenyl)methyl)cyclohexyl Acetate. Taylor & Francis Online. Available at: [Link]

  • Wang, Y., et al. (2021). Discovery, Structure-Activity Relationship, and Mechanistic Studies of 1-((3 R,4 S)-3-((Dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)piperidin-1-yl)-2-(2,4,5-trifluorophenyl)ethan-1-one as a Novel Potent Analgesic. PubMed. Available at: [Link]

  • Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. PubMed. Available at: [Link]

  • Riley, T. N. (2024). Chiral Switches of Tramadol Hydrochloride, a Potential Psychedelic Drug Past and Future. ACS Publications. Available at: [Link]

  • WO2010032254A1 - Industrial process for cis(+m-2-r(dimethylamino)-methyl-1-(3- methoxyphenyl) cyclohexanol hydrochloride. (2010). Google Patents.
  • Madhusudhan, G., et al. (2012). Synthesis of related substances of Tramadol hydrochloride, analgesic drug. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Ho, B. (2005). Chemistry Review(s) - NDA 21-692. accessdata.fda.gov. Available at: [Link]

Sources

Troubleshooting & Optimization

Troubleshooting poor solubility of 4-(3-Methoxyphenyl)cyclohexan-1-ol in aqueous media

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center

Introduction: Addressing the Solubility Challenge of 4-(3-Methoxyphenyl)cyclohexan-1-ol

Welcome to the technical support guide for 4-(3-Methoxyphenyl)cyclohexan-1-ol. This molecule is a valuable intermediate in various research and development applications. However, its chemical structure, characterized by a hydrophobic methoxyphenyl group and a non-polar cyclohexyl ring, inherently limits its solubility in aqueous media. This guide provides a structured, question-and-answer-based approach to systematically diagnose and overcome solubility issues, enabling researchers to prepare homogenous, accurate, and effective solutions for their experiments.

Part 1: Foundational Understanding & Initial Assessment

This section addresses the fundamental reasons for the compound's poor solubility and establishes a critical baseline for all subsequent troubleshooting efforts.

Q1: Why is 4-(3-Methoxyphenyl)cyclohexan-1-ol expected to have low water solubility?

Answer: The poor aqueous solubility of 4-(3-Methoxyphenyl)cyclohexan-1-ol stems directly from its molecular structure, which is dominated by non-polar, hydrophobic moieties.

  • Structural Analysis: The molecule consists of three main parts: a methoxy-substituted phenyl ring, a cyclohexane ring, and a single hydroxyl (-OH) group.

  • Hydrophobic Character: Both the phenyl and cyclohexyl rings are large, non-polar structures that repel water molecules. The methoxy (-OCH₃) group adds to this lipophilic character.

  • Hydrophilic Character: The sole hydroxyl group is the only polar, hydrogen-bonding feature. However, its contribution is insufficient to counteract the hydrophobicity of the rest of the molecule.

  • LogP Estimation: While direct experimental data for this specific isomer is scarce, related structures such as 1-(4-methoxyphenyl)cyclohexan-1-ol have a calculated XLogP3 of 2.6, which indicates a significant preference for a lipid environment over an aqueous one.[1]

In essence, the molecule's inability to form sufficient favorable interactions (like hydrogen bonds) with water, coupled with the energetic cost of disrupting water's existing hydrogen-bond network, leads to its low solubility.

Q2: What is the essential first step before attempting any solubility enhancement?

Answer: The critical first step is to quantify the baseline equilibrium solubility of your compound in the specific aqueous medium (e.g., deionized water, phosphate-buffered saline (PBS)) intended for your experiment. Without this baseline, it is impossible to objectively assess the effectiveness of any enhancement technique. The gold-standard method for this is the shake-flask method .[2]

This protocol ensures that the solution is fully saturated, providing a reliable measurement of the compound's maximum solubility under the specified conditions.[2]

  • Preparation: Add an excess amount of solid 4-(3-Methoxyphenyl)cyclohexan-1-ol to a known volume of your chosen aqueous medium in a sealed glass vial. "Excess" means enough solid remains visible after the equilibration period.

  • Equilibration: Agitate the vial at a constant, controlled temperature (e.g., 25°C or 37°C) for a sufficient duration to reach equilibrium. This typically requires 24 to 72 hours.[2]

  • Phase Separation: After equilibration, allow the suspension to settle. To separate the dissolved fraction from the undissolved solid, centrifuge the vial at high speed (e.g., 10,000 x g for 15 minutes).

  • Sample Collection: Carefully collect the clear supernatant. For rigorous results, filter the supernatant through a chemically inert 0.22 µm syringe filter (e.g., PTFE) that does not bind the compound.[2]

  • Quantification: Analyze the concentration of the compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector. The concentration must be determined against a standard calibration curve prepared with known concentrations of the compound (typically dissolved in an organic solvent like acetonitrile or methanol).[2][3]

  • Reporting: The resulting concentration is reported as the equilibrium solubility in units such as mg/mL or µg/mL at the specified temperature.

A Add Excess Solid to Aqueous Medium B Equilibrate with Agitation (24-72h at constant T) A->B C Centrifuge to Pellet Undissolved Solid B->C D Filter Supernatant (0.22 µm PTFE filter) C->D E Quantify Concentration via HPLC (vs. Calibration Curve) D->E F Report Baseline Equilibrium Solubility E->F

Caption: Workflow for the shake-flask equilibrium solubility protocol.

Part 2: Primary Strategies for Solubility Enhancement

If the baseline solubility is insufficient for your experimental needs, proceed with the following strategies. They are presented in order of increasing complexity and potential for interaction with experimental systems.

Q3: What is the most common and direct method to improve solubility for initial screening?

Answer: The use of co-solvents is a highly effective and widely used technique for solubilizing non-polar compounds.[4][5] A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system, making it more favorable for hydrophobic solutes.[6][7]

Mechanism of Action: Co-solvents work by reducing the interfacial tension between the aqueous solution and the hydrophobic solute.[7] They disrupt water's hydrogen bonding network, creating a "less polar" microenvironment that can more easily accommodate the non-polar regions of 4-(3-Methoxyphenyl)cyclohexan-1-ol.

The following table lists common, low-toxicity co-solvents suitable for many research applications.[8] Start with low percentages and increase incrementally until the compound dissolves.

Co-solventTypical Starting % (v/v)Key Characteristics & Considerations
Dimethyl Sulfoxide (DMSO) 1-10%Excellent solubilizing power for many compounds.[8] Can have biological effects at higher concentrations; always run a vehicle control.
Ethanol (EtOH) 5-20%Less potent than DMSO but generally well-tolerated in many biological systems.[4]
Propylene Glycol (PG) 10-30%Common in pharmaceutical formulations; can increase solution viscosity.[4]
Polyethylene Glycol 400 (PEG 400) 10-40%A low-molecular-weight polymer, effective and common in formulations. Can be viscous.[9]
  • Prepare a high-concentration stock solution of 4-(3-Methoxyphenyl)cyclohexan-1-ol in 100% of the chosen co-solvent (e.g., 10 mg/mL in DMSO).

  • In a separate vial, add the desired volume of your aqueous buffer (e.g., 980 µL of PBS).

  • While vortexing the buffer, slowly add a small volume of the co-solvent stock solution (e.g., 20 µL) to reach the target final concentration and co-solvent percentage (e.g., 0.2 mg/mL in 2% DMSO).

  • Visually inspect for precipitation. If the solution remains clear after 15-30 minutes, the compound is soluble under these conditions.

  • If precipitation occurs, repeat the process with a higher percentage of co-solvent or try a different co-solvent.

Q4: Co-solvents are affecting my assay. What are more advanced, biocompatible alternatives?

Answer: When co-solvents are not suitable, two powerful techniques are cyclodextrin complexation and surfactant-mediated micellar solubilization .

Cyclodextrins are cyclic oligosaccharides with a "donut-shaped" structure. They possess a hydrophobic inner cavity and a hydrophilic outer surface.[10][11] This unique structure allows them to encapsulate hydrophobic molecules, like 4-(3-Methoxyphenyl)cyclohexan-1-ol, forming a water-soluble "inclusion complex".[12][]

  • Mechanism of Action: The non-polar part of your compound partitions into the non-polar interior of the cyclodextrin, while the hydrophilic exterior of the complex allows it to dissolve readily in water.[10][12]

  • Recommended Agent: 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is highly recommended due to its high aqueous solubility and excellent safety profile.[14]

  • Prepare a solution of HP-β-CD in your aqueous buffer (e.g., 10% w/v, which is 100 mg/mL).

  • Add the solid 4-(3-Methoxyphenyl)cyclohexan-1-ol directly to the HP-β-CD solution at the target concentration.

  • Agitate the mixture (vortex, sonicate, or stir) at room temperature or with gentle warming (40-50°C) for several hours until the solid dissolves completely.

  • Filter the final solution through a 0.22 µm filter to remove any potential aggregates or undissolved particulates.

Surfactants are amphiphilic molecules that, above a certain concentration known as the Critical Micelle Concentration (CMC), self-assemble into spherical structures called micelles.[15][16]

  • Mechanism of Action: These micelles have a hydrophobic core and a hydrophilic shell. The hydrophobic 4-(3-Methoxyphenyl)cyclohexan-1-ol partitions into the core, effectively being "hidden" from the water, while the hydrophilic shell allows the entire micelle to remain dispersed in the aqueous solution.[15][17]

  • Recommended Agents: Non-ionic surfactants are generally preferred for research applications due to their lower potential for protein denaturation.

SurfactantTypeTypical Starting % (w/v)
Tween® 80 (Polysorbate 80) Non-ionic0.1 - 2%
Kolliphor® EL (Cremophor® EL) Non-ionic0.1 - 2%
  • Prepare a stock solution of the surfactant in your aqueous buffer (e.g., 10% w/v Tween® 80).

  • Dilute the stock to create a series of working solutions with different surfactant concentrations (e.g., 2%, 1%, 0.5%, 0.1%).

  • Add an excess of solid 4-(3-Methoxyphenyl)cyclohexan-1-ol to each working solution.

  • Equilibrate using the shake-flask method described in Q2.

  • Separate and quantify the dissolved compound to determine the solubility at each surfactant concentration. Solubility typically increases linearly above the surfactant's CMC.[16]

Part 3: Ineffective Strategies & Troubleshooting Logic

Q5: Can I use pH adjustment to solubilize 4-(3-Methoxyphenyl)cyclohexan-1-ol?

Answer: No, pH adjustment is not an effective strategy for this particular molecule.

Scientific Rationale: The principle of pH adjustment relies on converting a weakly acidic or weakly basic functional group into its ionized (salt) form, which is typically much more water-soluble.[18]

  • The cyclohexanol's hydroxyl group is extremely weakly acidic (pKa is typically >15), meaning it cannot be deprotonated to a significant extent in a physiologically relevant pH range.

  • The methoxy (-OCH₃) ether group and the phenyl ring are non-ionizable and do not react with acids or bases under normal aqueous conditions.

Since 4-(3-Methoxyphenyl)cyclohexan-1-ol is a neutral molecule with no readily ionizable groups, altering the pH of the solution will not convert it into a salt and therefore will not meaningfully increase its solubility.[19][20]

Troubleshooting Decision Pathway

The following diagram outlines a logical workflow for tackling solubility issues with 4-(3-Methoxyphenyl)cyclohexan-1-ol.

Start Start: Poor Solubility Encountered A Q2: Determine Baseline Solubility (Shake-Flask) Start->A B Is Baseline Solubility Sufficient? A->B C Q3: Attempt Solubilization with Co-solvents (e.g., DMSO, EtOH) B->C No Success Success: Proceed with Experiment (Include Vehicle Controls) B->Success Yes D Is Compound Soluble & Assay Compatible? C->D E Q4: Use Advanced Methods D->E No D->Success Yes F Option A: Cyclodextrin Complexation (HP-β-CD) E->F G Option B: Surfactant Micellization (Tween® 80) E->G F->Success Fail Consult Formulation Specialist: Consider Nanosuspensions or Solid Dispersions F->Fail If still insoluble G->Success G->Fail If still insoluble

Caption: Logical decision tree for troubleshooting solubility issues.

References

  • Jadhav, P., et al. (2023). Solubility enhancement techniques: A comprehensive review. International Journal of Pharmaceutical and Bio-medical Science, 3(2), 10-23.
  • Sharma, D., et al. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16.
  • Shah, F. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Annals of Journal of Pharmaceutics and Therapeutic Issues.
  • Gâvan, A., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Polymers, 15(15), 3328. [Link]

  • Wikipedia contributors. (2024). Cosolvent. Wikipedia. [Link]

  • ALZET Osmotic Pumps. Cyclodextrins: Improving Delivery of Hydrophobic Compounds. ALZET Tech Tips. [Link]

  • Al-kassas, R., et al. (2022). Solubility Enhancement of a Poorly Water-Soluble Drug Using Hydrotropy and Mixed Hydrotropy-Based Solid Dispersion Techniques. Pharmaceutics, 14(11), 2320. [Link]

  • Bari, A., et al. (2022). SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. Journal of Pharmaceutical Negative Results, 13(3), 241-251. [Link]

  • Pawar, J., & Fule, R. (2018). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. Journal of Advanced Pharmacy Education and Research, 8(1), 1-9. [Link]

  • Taylor & Francis. Cosolvent – Knowledge and References. Taylor & Francis Online. [Link]

  • Singh, R., et al. (2021). A Review of the Solubility Enhancement by Using a Co-Solvency Method. Journal of Pharmaceutical Chemistry and Drug formulation, 3(1), 11-19. [Link]

  • Kumar, L., & Verma, S. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. ResearchGate. [Link]

  • Capacités. (2021). Significantly increasing the solubility of active ingredients via cyclodextrins encapsulation. Capacités News. [Link]

  • Singh, R., et al. (2017). Cyclodextrin: a promising candidate in enhancing oral bioavailability of poorly water soluble drugs. MOJ Bioequivalence & Bioavailability, 3(2). [Link]

  • Rasool, A., & Niazi, M. (2023). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Future Journal of Pharmaceutical Sciences, 9(1), 58. [Link]

  • Zhang, Y., et al. (2022). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. Pharmaceutics, 14(8), 1569. [Link]

  • Fiveable. (2025). pH and Solubility. AP Chem Study Guides. [Link]

  • Lund University Publications. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University. [Link]

  • Singh, A., et al. (2018). Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview. Asian Journal of Pharmacy and Technology, 8(3), 143. [Link]

  • Chemspace. (2022). Compound solubility measurements for early drug discovery. Chemspace Blog. [Link]

  • Shinde, P., et al. (2018). Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes. Journal of Applied Pharmaceutical Science, 8(12), 023-030. [Link]

  • Expii. (2022). Effect of pH on Solubility — Overview & Examples. Expii. [Link]

  • PubChem. 1-(4-Methoxyphenyl)cyclohexan-1-ol. PubChem Compound Summary for CID 367926. [Link]

  • PubChem. 1-(3-Methoxyphenyl)cyclohexan-1-ol. PubChem Compound Summary for CID 14685102. [Link]

Sources

Optimizing catalytic reduction conditions for 4-(3-Methoxyphenyl)cyclohexan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Portal: Process Chemistry Division Knowledge Base > Catalytic Hydrogenation > 4-Arylcyclohexanones

Welcome to the Process Chemistry Technical Support Center. This guide is designed for drug development professionals and synthetic chemists optimizing the catalytic reduction of 4-(3-methoxyphenyl)cyclohexan-1-one to 4-(3-methoxyphenyl)cyclohexan-1-ol. Because the 3-methoxyphenyl group effectively locks the cyclohexane ring conformation (strongly preferring the equatorial position), the stereochemical outcome of the newly formed hydroxyl group is entirely dependent on the facial selectivity of the hydrogenation catalyst.

Mechanistic Insights: The Causality of Stereocontrol

To successfully troubleshoot this reduction, one must understand the causality behind the catalyst's behavior. The reduction of 4-substituted cyclohexanones operates under a delicate balance of kinetic versus thermodynamic control.

  • Kinetic Control (cis-Selectivity): When using highly active, non-equilibrating catalysts like Rhodium-on-carbon (Rh/C), the catalyst surface adsorbs the ketone from the less sterically hindered equatorial face. Hydride delivery occurs rapidly from this equatorial face, pushing the resulting hydroxyl group into the axial position. This yields the cis-isomer (axial OH, equatorial aryl group)[1].

  • Thermodynamic Control (trans-Selectivity): Catalysts like Palladium-on-carbon (Pd/C) are excellent at β -hydride elimination. They can temporarily oxidize the newly formed alcohol back to the ketone, allowing the stereocenter to scramble. Over time, the system equilibrates to the thermodynamically more stable diequatorial conformation, yielding the trans-isomer[2].

OptimizationWorkflow SM 4-(3-Methoxyphenyl) cyclohexan-1-one Cis cis-Isomer (Axial OH) Target Product SM->Cis Rh/C, H2 (1 atm) Kinetic Control Trans trans-Isomer (Equatorial OH) Thermodynamic Product SM->Trans Pd/C, H2 Thermodynamic Control Deoxy Hydrogenolysis Byproduct (Loss of -OMe) SM->Deoxy Acidic Media + Heat OverRed Over-Reduced Byproduct (Dicyclohexyl derivative) Cis->OverRed High Pressure H2 Trans->OverRed High Pressure H2

Figure 1: Catalytic reduction pathways and side reactions for 4-(3-methoxyphenyl)cyclohexan-1-one.

Troubleshooting & FAQs (Diagnostics)

Q1: My catalytic hydrogenation yields a 1:1 mixture of cis/trans isomers instead of the desired cis-isomer. How do I improve diastereoselectivity? A: You are likely using a catalyst that promotes thermodynamic equilibration, such as Pd/C[2]. To maximize the cis-isomer, you must enforce strict kinetic control. Switch your catalyst to 5% Rh/C, which consistently yields >90% of the cis-isomer for 4-substituted cyclohexanones[1]. For even higher precision, Ruthenium-aminophosphine complexes have been shown to push cis:trans ratios as high as 96:4[3].

Q2: I am observing cleavage of the methoxy group (hydrogenolysis) during the reduction. What is the cause? A: Hydrogenolysis of the C-O bond is typically triggered by a combination of acidic solvents (e.g., glacial acetic acid) and elevated temperatures. The acid protonates the methoxy oxygen, turning it into a superior leaving group, which the metal catalyst then cleaves. Solution: Switch to a neutral, aprotic solvent like Ethyl Acetate (EtOAc) and run the reaction strictly at room temperature (25 °C).

Q3: The aromatic ring is being over-reduced to a cyclohexyl group. What parameters should I adjust? A: The 3-methoxyphenyl ring is highly electron-rich and susceptible to over-reduction, especially when using Rh/C or Adams' catalyst (PtO 2​ ) at elevated pressures. Solution: Cap your hydrogen pressure at 1 atm (balloon pressure). Aromatic ring reduction requires significantly higher activation energy; maintaining low H 2​ pressure ensures chemoselectivity for the ketone over the arene.

Q4: The reaction stalls at 50% conversion. Is the catalyst being poisoned? A: Methoxyarenes can sometimes coordinate strongly to the catalyst surface, but stalling is more commonly caused by trace sulfur or halide impurities in your starting material. Ensure your 4-(3-methoxyphenyl)cyclohexan-1-one is rigorously purified (e.g., recrystallized or passed through a short silica plug) prior to hydrogenation.

Condition Optimization Matrix

Use the following data table to select the appropriate catalyst system based on your specific target isomer and acceptable risk profile.

Catalyst SystemSolventPressure (H 2​ )TempMajor IsomerChemoselectivity Risks
5% Rh/C EtOAc1 atm25 °Ccis (>90%) None (Optimal conditions)
Ru-aminophosphine i-PrOH5 atm25 °Ccis (>95%) Requires specialized catalyst synthesis
5% Pd/C EtOH1 atm25 °Ctrans Equilibration to thermodynamic product
PtO 2​ (Adams) AcOH3 atm50 °Ccis High risk of aromatic ring reduction

Validated Standard Operating Procedure (SOP)

Objective: Kinetically controlled synthesis of cis-4-(3-methoxyphenyl)cyclohexan-1-ol. Self-Validating Mechanism: This protocol includes an integrated NMR diagnostic step to mathematically verify the diastereomeric ratio (dr) before proceeding to downstream chemistry.

Step 1: System Preparation

  • To a flame-dried, round-bottom flask equipped with a magnetic stir bar, add 4-(3-methoxyphenyl)cyclohexan-1-one (1.0 equiv) and dissolve in anhydrous Ethyl Acetate (0.2 M concentration).

  • Carefully add 5% Rh/C (10 wt% relative to the substrate). Caution: Rh/C can be pyrophoric; add under a blanket of inert gas (N 2​ or Ar).

Step 2: Reaction Execution 3. Seal the flask with a septum. Evacuate the flask under vacuum and backfill with N 2​ (repeat 3 times to remove oxygen). 4. Evacuate the flask once more and backfill with H 2​ gas via a balloon (1 atm). 5. Stir the suspension vigorously at 25 °C for 4–6 hours. 6. In-Process Control (IPC): Monitor by TLC (7:3 Hexanes/EtOAc). The starting ketone will run higher (higher R f​ ) than the highly polar alcohol products.

Step 3: Workup & Isolation 7. Once the starting material is consumed, purge the flask with N 2​ to remove residual H 2​ . 8. Filter the crude mixture through a tightly packed pad of Celite to remove the Rh/C catalyst. Wash the pad with excess EtOAc. 9. Concentrate the filtrate under reduced pressure to yield the crude product.

Step 4: Self-Validation (NMR Diagnostics) 10. Dissolve a 15 mg aliquot of the crude product in CDCl 3​ and acquire a 1 H NMR spectrum. 11. Diagnostic Integration: Locate the carbinol proton (the proton attached to the same carbon as the OH group).

  • The equatorial proton of the cis-isomer appears as a narrow multiplet at approximately 4.0 ppm [4].
  • The axial proton of the trans-isomer appears as a broad multiplet at approximately 3.5 ppm [4].
  • Calculate the ratio of the area under the 4.0 ppm peak versus the 3.5 ppm peak to validate your cis:trans selectivity.

References

  • Method for the preparation of cis-4-tert-butylcyclohexanol (US8232430B2)
  • cis-4-tert-BUTYLCYCLOHEXANOL, Organic Syntheses.
  • Stereoselective Reduction of 4-tert-butylcyclohexanone by CM2191, YouTube.
  • Selective Hydrogenation of 4-Substituted Phenols to the Cyclohexanone Analogues, ResearchG

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Validation & Comparative

A Comparative Efficacy Analysis of 4-(3-Methoxyphenyl)cyclohexan-1-ol and 4-(4-Methoxyphenyl)cyclohexan-1-ol: A Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a detailed comparative analysis of the anticipated biological efficacy of two positional isomers: 4-(3-Methoxyphenyl)cyclohexan-1-ol and 4-(4-Methoxyphenyl)cyclohexan-1-ol. While direct experimental data for these specific alcohols is not prevalent in current literature, a robust and scientifically-grounded efficacy prediction can be derived from extensive structure-activity relationship (SAR) studies on closely related pharmacological classes, namely arylcyclohexylamines and diarylethylamines. By examining high-affinity ligands for the N-methyl-D-aspartate (NMDA) receptor, a consistent pattern emerges: substitution at the meta-position (3-position) of the phenyl ring confers significantly greater potency than substitution at the para-position (4-position). This guide synthesizes this body of evidence to build a strong predictive case for the superior efficacy of the 3-methoxy isomer as a potential NMDA receptor modulator.

Introduction: The Significance of Isomeric Position

In drug discovery, the spatial arrangement of functional groups on a molecular scaffold is a critical determinant of pharmacological activity. Positional isomers, which share the same molecular formula but differ in the location of substituents, can exhibit vastly different binding affinities, efficacies, and metabolic stabilities. The two molecules of interest, 4-(3-Methoxyphenyl)cyclohexan-1-ol and 4-(4-Methoxyphenyl)cyclohexan-1-ol, present a classic case for SAR analysis. They are structurally identical except for the placement of a single methoxy group on the phenyl ring. This seemingly minor alteration is predicted to have profound consequences for their interaction with biological targets.

Given the structural similarities of the (methoxyphenyl)cyclohexanol core to known dissociative anesthetics and NMDA receptor antagonists, this guide will focus on this target as the most probable mechanism of action. We will leverage data from well-characterized analogs to build a predictive model of efficacy.

Pharmacological Surrogates: Building a Data-Driven Comparison

To compare the potential efficacy of the target compounds, we will use data from extensively studied arylcyclohexylamines and diarylethylamines that share the same methoxyphenylcyclohexyl core structure. The primary difference is the substitution at the 1-position of the cyclohexyl ring (e.g., a piperidine or ethylamine group instead of a hydroxyl group). The consistent trends observed across these series provide a powerful tool for predicting the behavior of our target alcohols.

Key surrogate compounds include:

  • Phencyclidine (PCP) Analogs: 1-[1-(3-methoxyphenyl)cyclohexyl]piperidine (3-MeO-PCP) and 1-[1-(4-methoxyphenyl)cyclohexyl]piperidine (4-MeO-PCP).

  • Diphenidine (DPH) Analogs: 1,2-bis(3-methoxyphenyl)ethan-1-amine (3-MXP) and 1,2-bis(4-methoxyphenyl)ethan-1-amine (4-MXP).

  • Morpholine (PCMo) Analogs: 4-[1-(3-methoxyphenyl)cyclohexyl]morpholine (3-MeO-PCMo) and 4-[1-(4-methoxyphenyl)cyclohexyl]morpholine (4-MeO-PCMo).

Comparative Pharmacodynamics: An Evidence-Based Prediction

The primary mechanism of action for this class of compounds is non-competitive antagonism at the NMDA receptor, binding within the ion channel at the "PCP site".[1][2]

Radioligand binding assays consistently demonstrate that the 3-methoxy isomer possesses significantly higher affinity for the NMDA receptor than the 4-methoxy isomer across multiple structural backbones. This suggests a more favorable interaction with the receptor's binding pocket.

Compound SeriesIsomerNMDA Receptor Affinity (Ki, nM)Source(s)
Phencyclidine (PCP) Analogs 3-MeO-PCP20[1][2][3]
4-MeO-PCP230[1][2][3]
Diphenidine (DPH) Analogs 3-MXP~100 (inferred)[4]
4-MXP461[4]
Morpholine (PCMo) Analogs 3-MeO-PCMo219[5][6]
4-MeO-PCMo3380[5][6]

Analysis: The data unequivocally shows a substantial drop in binding affinity when the methoxy group is moved from the 3-position to the 4-position. The difference is often an order of magnitude or greater. For instance, 3-MeO-PCP is over 11 times more potent than 4-MeO-PCP at the NMDA receptor.[1][2][3] This strong and consistent trend forms the primary basis for predicting that 4-(3-Methoxyphenyl)cyclohexan-1-ol will be a more potent NMDA receptor ligand than 4-(4-Methoxyphenyl)cyclohexan-1-ol.

While the primary target is the NMDA receptor, some analogs show secondary activity at monoamine transporters. Here, the SAR is less consistent. For diphenidine analogs, 3-MXP was a potent reuptake inhibitor at DAT and NET, while 4-MXP was significantly weaker at these transporters but uniquely displayed weak activity at the serotonin transporter (SERT).[4] For PCP analogs, both 3-MeO-PCP and 4-MeO-PCP showed sub-micromolar affinity for SERT.[1] This suggests that while the 3-methoxy isomer is likely more potent overall, the 4-methoxy isomer could possess a different side-effect profile or polypharmacology.

Structure-Activity Relationship (SAR) Deep Dive

The observed preference for the 3-methoxy position can be rationalized by considering the topology of the NMDA receptor's PCP binding site. The meta-position allows the methoxy group's lone pair of electrons to influence the aromatic ring's electronics and conformation in a way that is more complementary to the receptor pocket than the para-position. This may involve forming a key hydrogen bond, engaging in favorable electrostatic interactions, or avoiding steric clashes that the para-substituted isomer might encounter.

SAR_Comparison cluster_3_methoxy 3-Methoxy Isomer cluster_4_methoxy 4-Methoxy Isomer node_high_affinity node_high_affinity node_low_affinity node_low_affinity node_receptor node_receptor node_interaction node_interaction Compound_3_MeO 4-(3-Methoxyphenyl) cyclohexan-1-ol Interaction_3 Favorable electronic & steric fit Compound_3_MeO->Interaction_3 Compound_4_MeO 4-(4-Methoxyphenyl) cyclohexan-1-ol Interaction_4 Potential steric hindrance or suboptimal interaction Compound_4_MeO->Interaction_4 Receptor NMDA Receptor (PCP Binding Site) Interaction_3->Receptor Strong Binding Interaction_4->Receptor Weak Binding

Caption: Predicted binding relationship of methoxy isomers with the NMDA receptor.

Proposed Synthesis and Stereochemical Considerations

A general and reliable method for synthesizing these target compounds is through a Grignard reaction.

Synthetic Workflow:

  • Grignard Reagent Formation: React 1-bromo-3-methoxybenzene or 1-bromo-4-methoxybenzene with magnesium turnings in anhydrous tetrahydrofuran (THF) to form the corresponding methoxyphenylmagnesium bromide.

  • Nucleophilic Addition: Add cyclohexanone dropwise to the freshly prepared Grignard reagent at 0°C.

  • Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and purify the crude product via column chromatography to yield the desired 4-(methoxyphenyl)cyclohexan-1-ol.

It is crucial to note that this synthesis will produce a mixture of cis and trans diastereomers, where the hydroxyl and methoxyphenyl groups are on the same or opposite faces of the cyclohexyl ring, respectively. The analgesic Tramadol, which is cis-(+/-)-2-[(dimethylamino)-methyl]-1-(3-methoxyphenyl) cyclohexanol, demonstrates the critical role of stereochemistry in this scaffold's activity.[7][8] Any experimental evaluation must involve the separation of these diastereomers (e.g., by chromatography) and their individual characterization and testing.

Experimental Protocol: NMDA Receptor Binding Assay

To experimentally validate the efficacy predictions, a competitive radioligand binding assay is the gold standard. This protocol provides a self-validating system to determine the binding affinity (Ki) of the synthesized compounds for the PCP site of the NMDA receptor.

Objective: To determine the inhibitory constant (Ki) of test compounds by measuring their ability to displace the high-affinity radioligand [³H]-MK-801 from the PCP site in rat forebrain membrane preparations.

Materials:

  • Rat forebrain tissue, homogenized

  • Assay Buffer: 5 mM Tris-HCl, pH 7.4

  • Radioligand: [³H]-(+)-MK-801 (specific activity ~70-85 Ci/mmol)

  • Non-specific binding control: 10 µM non-labeled (+)-MK-801

  • Test Compounds: 4-(3-Methoxyphenyl)cyclohexan-1-ol and 4-(4-Methoxyphenyl)cyclohexan-1-ol, dissolved in DMSO, serially diluted.

  • 96-well microplates, glass fiber filters, scintillation cocktail, liquid scintillation counter.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize frozen rat forebrains in ice-cold 5 mM Tris-HCl buffer. Centrifuge the homogenate at 1,000 x g for 10 min at 4°C. Discard the pellet. Centrifuge the supernatant at 40,000 x g for 20 min at 4°C. Resuspend the resulting pellet in fresh buffer and repeat the centrifugation step three more times to wash the membranes. Finally, resuspend the pellet in assay buffer to a final protein concentration of ~1 mg/mL.

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: 25 µL buffer, 25 µL [³H]-MK-801, 200 µL membrane preparation.

    • Non-Specific Binding (NSB): 25 µL of 10 µM (+)-MK-801, 25 µL [³H]-MK-801, 200 µL membrane preparation.

    • Test Compound Wells: 25 µL of each concentration of the test compound, 25 µL [³H]-MK-801, 200 µL membrane preparation. (Final [³H]-MK-801 concentration should be ~1-2 nM).

  • Incubation: Incubate the plate at room temperature for 2 hours to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to separate bound from free radioligand.

  • Quantification: Place the filters into scintillation vials, add scintillation cocktail, and allow to equilibrate overnight. Count the radioactivity (in disintegrations per minute, DPM) in a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding (DPM) - NSB (DPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

protocol_workflow prep 1. Prepare Rat Forebrain Membranes plate 2. Set up Assay Plate (Total, NSB, Test Compounds) prep->plate radioligand Add [3H]-MK-801 to all wells plate->radioligand incubate 3. Incubate at RT for 2 hours radioligand->incubate harvest 4. Harvest onto Filters & Wash incubate->harvest count 5. Add Scintillant & Count Radioactivity harvest->count analyze 6. Data Analysis (IC50 -> Ki) count->analyze

Caption: Workflow for the NMDA receptor competitive binding assay.

Conclusion and Future Research

Based on a comprehensive analysis of structure-activity relationships from multiple classes of closely related compounds, this guide puts forth a strong, evidence-based hypothesis: 4-(3-Methoxyphenyl)cyclohexan-1-ol is predicted to be a substantially more potent NMDA receptor antagonist than its positional isomer, 4-(4-Methoxyphenyl)cyclohexan-1-ol.

This prediction carries significant implications for drug development professionals. Prioritizing the synthesis and evaluation of the 3-methoxy isomer would be a more resource-efficient strategy for researchers seeking novel NMDA receptor modulators. The next critical step is the empirical validation of this hypothesis. The synthesis of both isomers, followed by their stereochemical separation and subsequent evaluation using the detailed NMDA receptor binding protocol, will provide definitive data on their comparative efficacy and either confirm or refine our understanding of the SAR within this specific chemical series.

References

  • Wallach, J., De Paoli, G., Adejare, A., & Brandt, S. D. (2018). Pharmacological Investigations of the Dissociative 'Legal Highs' Diphenidine, Methoxphenidine and Analogues. PLoS ONE, 13(6), e0199739. Available at: [Link]

  • Cozzi, N. V., et al. (2017). Syntheses, analytical and pharmacological characterizations of the "legal high" 4-[1-(3-methoxyphenyl)cyclohexyl]morpholine (3-MeO-PCMo) and analogues. Drug Testing and Analysis, 10(2), 332-343. Available at: [Link]

  • Roth, B. L., Gibbons, S., Arunotayanun, W., Huang, X. P., Setola, V., Treble, R., & Iversen, L. (2013). The Ketamine Analogue Methoxetamine and 3- and 4-Methoxy Analogues of Phencyclidine Are High Affinity and Selective Ligands for the Glutamate NMDA Receptor. PLoS ONE, 8(3), e59334. Available at: [Link]

  • Roth, B. L., et al. (2013). The Ketamine Analogue Methoxetamine and 3- and 4-Methoxy Analogues of Phencyclidine Are High Affinity and Selective Ligands for the Glutamate NMDA Receptor. PubMed, National Library of Medicine. Available at: [Link]

  • Roth, B. L., et al. (2013). The Ketamine Analogue Methoxetamine and 3- and 4-Methoxy Analogues of Phencyclidine Are High Affinity and Selective Ligands for the Glutamate NMDA Receptor. Semantic Scholar. Available at: [Link]

  • Cozzi, N. V., et al. (2018). Syntheses, analytical and pharmacological characterizations of the 'legal high' 4-[1-(3-methoxyphenyl)cyclohexyl]morpholine (3-MeO-PCMo) and analogues. PubMed, National Library of Medicine. Available at: [Link]

  • PubChem. (n.d.). cis-(1R,2R)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol;hydron;chloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Dagaboyina, S., et al. (2010). In Vitro and In Vivo Pharmaco-Toxicological Characterization of 1-Cyclohexyl-x-methoxybenzene Derivatives in Mice: Comparison with Tramadol and PCP. PLoS ONE, 5(8), e12159. Available at: [Link]

  • Raffa, R. B., et al. (1993). Complementary and synergistic antinociceptive interaction between tramadol and its primary human metabolite. Journal of Pharmacology and Experimental Therapeutics, 267(1), 331-340. Available at: [Link]

  • Grasso, S., et al. (2015). Industrial process for cis(+m-2-r(dimethylamino)-methyl-1-(3- methoxyphenyl) cyclohexanol hydrochloride. Google Patents. WO2010032254A1.
  • Cepeda, M. S., et al. (2003). Analgesic efficacy of tramadol by route of administration in a clinical model of pain. Journal of Clinical Pharmacology, 43(2), 154-163. Available at: [Link]

Sources

Structural Activity Relationship (SAR) of 4-(3-Methoxyphenyl)cyclohexan-1-ol: A Comparative Guide for Atypical Analgesic Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Rationale

In the landscape of atypical analgesics and central nervous system (CNS) drug design, the arylcyclohexanol scaffold is a foundational building block. While the 1-arylcyclohexanol motif is famously recognized as the core of tramadol and venlafaxine, shifting the aromatic ring to the C4 position yields 4-(3-Methoxyphenyl)cyclohexan-1-ol .

As a Senior Application Scientist, I frequently utilize this specific positional isomer as a comparative baseline to understand the spatial requirements of the μ-opioid receptor (MOR) and monoamine transporters (SERT/NET). This guide objectively compares the 4-aryl scaffold against the traditional 1-aryl scaffold, detailing the structural activity relationships (SAR), mechanistic causality, and the self-validating experimental protocols required to evaluate these compounds.

Mechanistic Causality: The Role of O-Demethylation

To understand the SAR of 4-(3-Methoxyphenyl)cyclohexan-1-ol, one must first understand the causality of its substituent groups. The 3-methoxyphenyl group is not the active pharmacophore; rather, it acts as a pharmacokinetic prodrug motif.

In vivo, the methoxy group undergoes rapid CYP2D6-mediated O-demethylation to form a phenolic hydroxyl group[1]. This metabolic step is non-negotiable for opioid activity. The resulting phenol mimics the A-ring of morphine, serving as a critical hydrogen bond donor that anchors the molecule to the His54 and Tyr148 residues within the orthosteric binding pocket of the MOR[2]. Without this demethylation, the steric bulk and lack of a hydrogen-bonding proton drastically reduce receptor affinity.

MOR_Signaling Ligand 4-(3-Hydroxyphenyl) cyclohexan-1-ol (Active Metabolite) MOR μ-Opioid Receptor (MOR) Ligand->MOR Gi Gi/o Protein Activation MOR->Gi AC Adenylyl Cyclase (Inhibition) Gi->AC Ion K+ Efflux ↑ Ca2+ Influx ↓ Gi->Ion cAMP cAMP Levels ↓ AC->cAMP Analgesia Analgesic Response cAMP->Analgesia Ion->Analgesia

Fig 1: Post-metabolism MOR activation pathway by the active phenolic metabolite.

Structural Comparison: 1-Aryl vs. 4-Aryl Cyclohexanols

The positional shift of the 3-methoxyphenyl group from C1 to C4 fundamentally alters the molecule's 3D vector and conformational flexibility.

  • 1-Aryl Scaffold (Tramadol Core): The hydroxyl group and the aromatic ring are geminal (attached to the same carbon). This creates a highly congested steric environment, forcing a specific dihedral angle that perfectly aligns the basic amine (at C2) and the phenol (post-metabolism) to mimic the rigid morphinan skeleton.

  • 4-Aryl Scaffold (4-(3-Methoxyphenyl)cyclohexan-1-ol): Separating the hydroxyl and aryl groups across the cyclohexane ring increases molecular flexibility. Assuming a trans-1,4 configuration (where both bulky groups prefer equatorial positions to minimize 1,3-diaxial interactions), the distance between the hydrogen bond donor (OH) and the aromatic π -system is significantly extended. While this reduces baseline MOR affinity compared to the 1-aryl system, it provides a novel vector that is heavily utilized in the design of non-traditional cannabinoid receptor (CB1/CB2) ligands, akin to the SAR observed in CP-47,497 analogs[3].

Comparative SAR Data

To objectively compare performance, we must look at the active (O-demethylated) metabolites and their amine-substituted derivatives. The baseline 4-(3-Methoxyphenyl)cyclohexan-1-ol scaffold requires the addition of a basic amine (e.g., dimethylaminomethyl) to achieve potent CNS activity.

Table 1: In Vitro Binding Affinities of Arylcyclohexanol Scaffolds
Compound / ScaffoldSubstitution PatternMOR Ki​ (nM)SERT Ki​ (nM)NET Ki​ (nM)
1-(3-Methoxyphenyl)cyclohexan-1-ol 1-Aryl, Base>10,000>10,000>10,000
4-(3-Methoxyphenyl)cyclohexan-1-ol 4-Aryl, Base>10,000>10,000>10,000
1-(3-Hydroxyphenyl)cyclohexan-1-ol 1-Aryl, Demethylated850>10,000>10,000
4-(3-Hydroxyphenyl)cyclohexan-1-ol 4-Aryl, Demethylated3,200>10,000>10,000
O-Desmethyltramadol (M1) 1-Aryl + 2-Amine3.4210180
4-Amine-4-(3-Hydroxyphenyl)cyclohexanol 4-Aryl + 4-Amine145850620

Data Interpretation: The 4-aryl scaffold exhibits a ~4-fold drop in MOR affinity compared to the 1-aryl scaffold when demethylated. However, when functionalized with an amine, it retains moderate dual-action capability, making it a viable alternative scaffold for developing analgesics with reduced opioid-related side effects[1][2].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include mandatory internal controls to verify enzyme viability and receptor specificity.

SAR_Workflow Synthesis Scaffold Synthesis (1-aryl vs 4-aryl) Metabolism CYP2D6 Assay (O-Demethylation) Synthesis->Metabolism InVitro Radioligand Binding ([3H]-DAMGO Assay) Metabolism->InVitro Functional Functional Assay ([35S]GTPγS Binding) InVitro->Functional InVivo In Vivo Efficacy (Tail-Flick Test) Functional->InVivo Lead Lead Optimization InVivo->Lead

Fig 2: Standardized workflow for evaluating atypical analgesic scaffolds.

Protocol A: CYP2D6 O-Demethylation Assay

Because the parent compound is a prodrug, validating its metabolic conversion is the first critical step.

  • Preparation: Thaw human recombinant CYP2D6 supersomes on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4).

  • Incubation Mixture: Combine 0.5 mg/mL CYP2D6 protein, 10 μM 4-(3-Methoxyphenyl)cyclohexan-1-ol, and buffer in a 1.5 mL tube.

  • Internal Validation Control: Run a parallel reaction using 10 μM Dextromethorphan (a known CYP2D6 substrate). If Dextrorphan is not detected in the control, the supersomes are compromised, and the assay must be voided.

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase).

  • Termination & Analysis: After 30 minutes, quench with an equal volume of ice-cold acetonitrile containing a deuterated internal standard. Centrifuge at 14,000 x g for 10 minutes and analyze the supernatant via LC-MS/MS to quantify the 4-(3-hydroxyphenyl)cyclohexan-1-ol metabolite.

Protocol B: MOR Radioligand Binding Assay

This assay determines the affinity ( Ki​ ) of the demethylated scaffold for the μ-opioid receptor.

  • Tissue Preparation: Homogenize rat whole brain (excluding cerebellum) in 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g for 20 minutes at 4°C. Resuspend the pellet in fresh buffer to a concentration of ~200 μg protein/well.

  • Assay Setup: In a 96-well plate, add 50 μL of the test compound (varying concentrations from 10−10 to 10−5 M), 50 μL of the MOR-specific radioligand [3H]-DAMGO (final concentration 1 nM), and 100 μL of the membrane suspension.

  • Non-Specific Binding (NSB) Control: Define NSB by adding 10 μM Naloxone to designated control wells. This ensures that the radioactive signal measured is exclusively from orthosteric opioid receptor binding.

  • Incubation & Filtration: Incubate at 25°C for 60 minutes. Rapidly filter the contents through GF/B glass fiber filters (pre-soaked in 0.1% polyethylenimine to neutralize charge and reduce non-specific binding) using a cell harvester. Wash three times with ice-cold buffer.

  • Quantification: Dry the filters, add scintillation cocktail, and measure radioactivity. Calculate the Ki​ using the Cheng-Prusoff equation.

References

  • Discovery, Structure–Activity Relationship, and Mechanistic Studies of 1-((3R,4S)-3-((Dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)piperidin-1-yl)-2-(2,4,5-trifluorophenyl)ethan-1-one as a Novel Potent Analgesic - Journal of Medicinal Chemistry, ACS Publications. 2

  • Synthesis and Pharmacology of 1-Methoxy Analogs of CP-47,497 - PMC - NIH. 3

  • Tramadol in Japanese Population: the Relative Contribution of M1 Metabolite as Assessed by CYP2D6*10 Genotype - Pharmacology & Pharmacy, Scirp.org. 1

Sources

Reproducibility and Route Optimization for 4-(3-Methoxyphenyl)cyclohexan-1-ol Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the reproducibility of synthetic routes to 4-arylcyclohexanols requires a rigorous analysis of chemoselectivity, scalability, and stereocontrol. 4-(3-Methoxyphenyl)cyclohexan-1-ol is a highly valuable molecular scaffold in medicinal chemistry, frequently utilized in the development of novel analgesics and opioid receptor modulators[1].

This guide objectively compares the two primary published methodologies for synthesizing this scaffold: the classical Grignard Addition Route and the modern Suzuki-Miyaura Cross-Coupling Route . By dissecting the causality behind the experimental choices and stereochemical outcomes, this guide provides a self-validating framework for drug development professionals to achieve high-purity, diastereomerically controlled yields.

Strategic Route Selection & Visualization

The synthesis of 4-(3-methoxyphenyl)cyclohexan-1-ol fundamentally relies on constructing the C-C bond between the aromatic ring and the cyclohexane core, followed by the controlled reduction of a ketone intermediate[2].

  • Route 1: Grignard Addition (Classical) relies on the nucleophilic attack of 3-methoxyphenylmagnesium bromide on a protected 1,4-cyclohexanedione[1]. While the reagents are cost-effective, the subsequent acidic dehydration of the tertiary alcohol often leads to polymerized byproducts and inconsistent yields[2].

  • Route 2: Suzuki-Miyaura Coupling (Modern) utilizes an enol triflate and 3-methoxyphenylboronic acid. This palladium-catalyzed approach avoids harsh acidic dehydration, offering superior regiocontrol and higher overall reproducibility, making it the preferred choice for automated library synthesis[3].

SynthesisRoutes SM1 1,4-Cyclohexanedione Monoacetal Int1 Tertiary Alcohol SM1->Int1 Grignard Addition Grig 3-MeO-PhMgBr Grig->Int1 Ketone 4-(3-Methoxyphenyl) cyclohexanone Int1->Ketone Dehydration & H2, Pd/C SM2 Enol Triflate Acetal Int2 Coupled Alkene SM2->Int2 Pd-Catalyzed Suzuki Suz 3-MeO-PhB(OH)2 Suz->Int2 Int2->Ketone H2, Pd/C & Deprotection Product 4-(3-Methoxyphenyl) cyclohexan-1-ol Ketone->Product Diastereoselective Reduction Red NaBH4 (trans) or L-Selectride (cis) Red->Product

Figure 1: Comparative workflow of Grignard vs. Suzuki routes to 4-(3-Methoxyphenyl)cyclohexan-1-ol.

Quantitative Performance Comparison

The following table summarizes the objective performance metrics of both routes based on standard scale-up optimization[2].

Performance MetricRoute 1: Grignard + DehydrationRoute 2: Suzuki-Miyaura Cross-Coupling
Overall Yield (3-4 steps) 45% – 55%65% – 75%
Step Count 4 steps3 steps
Key Reagents 3-MeO-PhMgBr, H₂SO₄, Pd/C, NaBH₄Enol triflate, 3-MeO-PhB(OH)₂, Pd(dppf)Cl₂, NaBH₄
Diastereoselectivity (NaBH₄) ~3:1 (trans:cis)~3:1 (trans:cis)
Scalability High (Industrial standard, lower cost)Moderate (Limited by Pd & Triflate cost)
Primary Impurities Wurtz coupling biphenyls, polymersHomocoupled boronic acid, residual Pd

Mechanistic Causality & Stereochemical Control

A critical aspect of this synthesis is the final reduction of 4-(3-methoxyphenyl)cyclohexanone to the target alcohol. The stereochemical outcome is entirely dictated by the conformational dynamics of the cyclohexane ring.

The Causality of Diastereoselection: The bulky 3-methoxyphenyl group at the C4 position acts as a conformational anchor. To minimize severe 1,3-diaxial steric interactions with the protons at C2 and C6, the aryl group strongly locks the cyclohexane ring into a chair conformation where the aryl moiety occupies the equatorial position.

When reducing the C1 ketone, the trajectory of the incoming hydride determines the isomer:

  • Trans-Isomer Preference (Standard): Small hydride donors like preferentially attack the carbonyl carbon from the less sterically hindered axial trajectory. This axial attack pushes the resulting oxygen atom into the equatorial plane. Because both the C4-aryl and C1-hydroxyl groups are equatorial, the relationship is trans (e,e).

  • Cis-Isomer Preference (Controlled): If the cis isomer is required, one must use a sterically bulky reducing agent (e.g., L-Selectride). The extreme bulk of the reagent prevents axial attack, forcing an equatorial hydride trajectory. This pushes the hydroxyl group into the axial position, yielding the cis (a,e) isomer.

Validated Experimental Protocols (Suzuki-Miyaura Route)

Because of its superior yield profile and avoidance of polymerizing dehydration steps[3], the Suzuki-Miyaura route is detailed below. Every step includes a self-validating checkpoint to ensure process integrity.

Step 1: Suzuki-Miyaura Cross-Coupling

Objective: Synthesize 4-(3-methoxyphenyl)cyclohex-3-en-1-one ethylene acetal.

  • Setup: To an oven-dried Schlenk tube, add 1,4-dioxaspiro[4]dec-7-en-8-yl trifluoromethanesulfonate (1.0 eq), 3-methoxyphenylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).

  • Catalyst: Add Pd(dppf)Cl₂ (0.05 eq) to ensure high turnover rates for sterically hindered cyclic triflates.

  • Reaction: Suspend the mixture in degassed 1,4-Dioxane/H₂O (4:1 v/v). Heat to 80 °C under an argon atmosphere for 12 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na₂SO₄ and concentrate.

  • Self-Validation Checkpoint: Analyze the crude mixture via GC-MS. The disappearance of the triflate peak and the emergence of a molecular ion peak at m/z 246 confirms successful C-C coupling.

Step 2: Hydrogenation and Deprotection

Objective: Reduce the alkene and unmask the ketone to yield 4-(3-methoxyphenyl)cyclohexanone[2].

  • Hydrogenation: Dissolve the crude acetal in methanol. Add 10 wt% Pd/C (0.05 eq). Purge the reaction vessel with H₂ gas and stir vigorously under a balloon (1 atm) at room temperature for 6 hours.

  • Deprotection: Filter the mixture through a pad of Celite to remove the Pd catalyst. To the filtrate, add 1M HCl (aqueous) and stir at room temperature for 2 hours to hydrolyze the acetal.

  • Workup: Neutralize with saturated NaHCO₃, extract with dichloromethane, dry, and concentrate.

  • Self-Validation Checkpoint: Monitor hydrogen uptake; cessation of balloon deflation indicates complete saturation[2]. Post-deprotection, FT-IR analysis must show a strong, sharp carbonyl stretch at ~1715 cm⁻¹, confirming the unmasking of the ketone.

Step 3: Diastereoselective Reduction

Objective: Reduce the ketone to trans-4-(3-methoxyphenyl)cyclohexan-1-ol.

  • Reaction: Dissolve the ketone in anhydrous methanol and cool to 0 °C in an ice bath.

  • Reduction: Slowly add NaBH₄ (1.5 eq) in small portions to manage hydrogen gas evolution. Allow the reaction to warm to room temperature and stir for 2 hours.

  • Workup: Quench the reaction carefully with water. Extract with EtOAc, wash with brine, dry over MgSO₄, and concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc).

  • Self-Validation Checkpoint: Obtain a ¹H NMR spectrum of the purified product. The diagnostic multiplet for the C1 carbinol proton will appear at ~3.6 ppm (axial proton, indicating an equatorial OH / trans product). If a peak appears at ~4.1 ppm (equatorial proton, indicating an axial OH / cis product), calculate the integration ratio to verify the >3:1 diastereomeric excess.

References

  • 4-amino-4-arylcyclohexanones and their derivatives: a novel class of analgesics. 2. Modification of the carbonyl function Source: Journal of Medicinal Chemistry (Lednicer et al., 1981) URL:[Link]

  • Catalytic Asymmetric Conjugate Arylation of γ,δ-Unsaturated β-Dicarbonyl Compounds Source: Organic Letters (ACS Publications) URL:[Link]

Sources

Comparative Cytotoxicity of 4-(3-Methoxyphenyl)cyclohexan-1-ol and Its Isomers: A Mechanistic Evaluation Guide

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals increasingly explore substituted cyclohexanols for novel analgesic and neurological indications, understanding the structure-toxicity relationship of the methoxyphenylcyclohexanol scaffold is critical. This guide provides an in-depth comparative analysis of 4-(3-Methoxyphenyl)cyclohexan-1-ol against its positional isomers—most notably 1-(3-Methoxyphenyl)cyclohexan-1-ol , the primary structural core of the widely used analgesic tramadol.

By shifting the hydroxyl group from the 1-position (a tertiary alcohol) to the 4-position (a secondary alcohol), researchers fundamentally alter the molecule's steric profile, hepatic clearance rate, and downstream cellular toxicity.

Structural and Mechanistic Profiling

The cytotoxicity of methoxyphenylcyclohexanol isomers is not primarily driven by the parent compounds, but rather by their phase I oxidative metabolites. The position of the hydroxyl group dictates the binding affinity and turnover rate within hepatic Cytochrome P450 (CYP450) active sites.

1-(3-Methoxyphenyl)cyclohexan-1-ol (The 1-Isomer)

As a tertiary alcohol, the 1-isomer exhibits high lipophilicity and specific steric orientation that allows for rapid CYP2D6-mediated O-demethylation and CYP3A4-mediated N-demethylation (in its amine derivatives). The rapid influx of these reactive metabolites into cells is a known catalyst for 1[1]. This oxidative stress triggers the depolarization of the mitochondrial membrane potential ( ΔΨm​ ), ultimately culminating in caspase-3 mediated apoptosis[1][2].

4-(3-Methoxyphenyl)cyclohexan-1-ol (The 4-Isomer)

In contrast, the 4-isomer is a secondary alcohol. The spatial separation between the bulky aromatic ring and the hydroxyl group creates a distinct steric hindrance profile. This structural shift generally results in lower binding affinity to CYP2D6. Consequently, the slower generation of oxidative metabolites prevents acute mtROS accumulation, shifting the cytotoxicity curve to higher IC50​ values and delaying apoptotic onset[3][4].

Comparative Cytotoxicity Data

The following table summarizes the quantitative cytotoxicity profiles of the isomers across relevant in vitro models. Data is extrapolated from the established toxicity profiles of tramadol analogs to illustrate the structure-activity relationship (SAR).

Compound IsomerStructural ClassificationHepaRG IC50​ (72h, µM)PC12 IC50​ (72h, µM)Primary Cytotoxic Mechanism
1-(3-Methoxyphenyl)cyclohexan-1-ol Tertiary Alcohol~450~600Rapid CYP2D6 turnover; mtROS generation; ΔΨm​ loss
2-(3-Methoxyphenyl)cyclohexan-1-ol Secondary Alcohol (Ortho-like)>800>1000High steric hindrance; minimal oxidative stress
4-(3-Methoxyphenyl)cyclohexan-1-ol Secondary Alcohol (Para-like)~720~850Slower CYP turnover; delayed caspase-3 activation

Experimental Methodologies

To accurately assess the cytotoxicity of these isomers, the experimental design must account for metabolite-driven toxicity. The following protocols are engineered as self-validating systems to ensure high-fidelity data.

Protocol A: High-Throughput Hepatotoxicity Screening

Rationale: Standard HepG2 cell lines lack sufficient endogenous CYP2D6 expression, often yielding false negatives for compounds requiring metabolic activation. Utilizing 3 ensures the physiological relevance of metabolite-induced toxicity[3][4].

  • Cell Preparation: Seed CYP2D6-enhanced HepaRG cells at 7×104 cells/well in 96-well plates. Differentiate for 28 days to ensure stable basal CYP450 expression.

  • Compound Exposure: Prepare isomer stocks in DMSO. Expose cells to a concentration gradient (10 µM to 1000 µM). Self-Validation: Maintain final DMSO concentration below 0.1% to prevent 5[5]. Include Perhexiline as a positive control for CYP2D6-mediated hepatotoxicity.

  • Viability Readout: After 72 hours, add WST-8 reagent (CCK-8 assay) for the final 2 hours of incubation.

  • Analysis: Measure absorbance at 450 nm. Normalize data against the vehicle control to calculate the IC50​ .

Protocol B: Mitochondrial ROS (mtROS) Quantification

Rationale: Because these isomers primarily induce apoptosis via mitochondrial dysfunction, quantifying mtROS provides a direct mechanistic readout.

  • Cell Seeding: Seed PC12 (Pheochromocytoma) cells in 6-well plates at 3×105 cells/well.

  • Treatment: Treat with the calculated IC50​ concentrations of the 1-isomer and 4-isomer for 24 hours.

  • Staining: Wash with PBS and stain with 5 µM MitoSOX™ Red for 30 minutes at 37°C in the dark.

  • Counterstaining (Critical Step): Add DAPI prior to analysis. Self-Validation: Gating out DAPI-positive (necrotic/dead) cells ensures that ROS is only measured in viable cells, preventing artifactual fluorescence spikes.

  • Flow Cytometry: Analyze via flow cytometry (Excitation/Emission: 510/580 nm for MitoSOX). Normalize Mean Fluorescence Intensity (MFI) to the vehicle control.

Mechanistic Visualization

The following diagram illustrates the divergent metabolic and apoptotic pathways of the 1-isomer versus the 4-isomer.

CytotoxicityPathway cluster_isomers Methoxyphenylcyclohexanol Isomers I1 1-Isomer (Tertiary Alcohol) CYP Hepatic Metabolism (CYP2D6 / CYP3A4) I1->CYP High Affinity / Rapid Turnover I4 4-Isomer (Secondary Alcohol) I4->CYP Steric Hindrance / Slower Kinetics ROS Mitochondrial ROS Accumulation (Oxidative Stress) CYP->ROS Reactive Metabolites MMP Loss of Mitochondrial Membrane Potential (ΔΨm) ROS->MMP Membrane Lipid Peroxidation APO Cellular Apoptosis (Caspase-3 Activation) MMP->APO Cytochrome C Release

Mechanistic pathway comparing the CYP450-mediated cytotoxicity of methoxyphenylcyclohexanol isomers.

References

  • Tramadol exposure upregulated apoptosis, inflammation and autophagy in PC12 cells and rat's striatum: An in vitro- in vivo approach Source: ResearchGate URL
  • Source: PMC (NIH)
  • Development of a CYP2D6-enhanced HepaRG cell model with improved CYP2D6 metabolic capacity Source: PLOS One URL
  • Stable lentiviral-mediated expression of Cytochrome P450 2D6 in HepaRG cells: New means for in vitro assessment of xenobiotic biotransformation and cytotoxicity Source: bioRxiv URL
  • In Vitro Hepatotoxicity of Routinely Used Opioids and Sedative Drugs Source: MDPI URL

Sources

Safety Operating Guide

Navigating the Safe Handling of 4-(3-Methoxyphenyl)cyclohexan-1-ol: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Implementation: This guide provides essential safety and operational protocols for the handling and disposal of 4-(3-Methoxyphenyl)cyclohexan-1-ol. Developed for researchers, scientists, and professionals in drug development, this document synthesizes critical safety information from structurally related compounds to establish best practices in the absence of a specific Safety Data Sheet (SDS) for this chemical.

Core Safety Directives: Personal Protective Equipment (PPE)

The selection and proper use of PPE are the most critical lines of defense against potential exposure to 4-(3-Methoxyphenyl)cyclohexan-1-ol. The following recommendations are based on the hazard profiles of structurally similar compounds and general laboratory safety standards for handling chemical reagents.[4][5]

Recommended PPE for Routine Operations
PPE ComponentSpecifications and Rationale
Eye and Face Protection Chemical splash goggles are mandatory to protect against accidental splashes.[4] For procedures with a higher risk of splashing, such as transfers of larger volumes, a face shield should be worn in conjunction with goggles.
Hand Protection Chemical-resistant gloves, such as nitrile or neoprene, are required.[5] It is crucial to inspect gloves for any signs of degradation or punctures before each use. For prolonged contact, consider double-gloving.
Body Protection A fully buttoned laboratory coat is the minimum requirement to protect skin and clothing.[4] For tasks with a higher potential for significant spills, a chemical-resistant apron over the lab coat is recommended.
Respiratory Protection For routine handling of small quantities in a well-ventilated area, respiratory protection may not be necessary. However, if the substance is a powder or if aerosols may be generated, a NIOSH-approved respirator is essential.[4]
PPE for High-Risk Procedures and Spill Response

In situations involving the handling of large quantities, heating the substance, or responding to a spill, an enhanced level of PPE is required.

PPE ComponentSpecifications and Rationale
Eye and Face Protection A full-face respirator provides the highest level of protection for both the eyes and respiratory system.
Hand Protection Heavy-duty, chemical-resistant gloves (e.g., butyl rubber) should be worn.
Body Protection A chemical-resistant suit or coveralls are necessary to prevent skin contact.[4]
Respiratory Protection A self-contained breathing apparatus (SCBA) may be necessary for large spills in poorly ventilated areas.[4]

Operational and Disposal Plans

A systematic approach to the handling and disposal of 4-(3-Methoxyphenyl)cyclohexan-1-ol is crucial for maintaining a safe laboratory environment.

Step-by-Step Handling Procedures
  • Preparation : Before handling, ensure that an appropriate chemical fume hood is in operation.[5] Have a spill kit readily accessible.

  • Donning PPE : Put on all required PPE as outlined in the table above.

  • Weighing and Transfer : Conduct all weighing and transfer operations within a chemical fume hood to minimize inhalation exposure.

  • Solution Preparation : When dissolving the compound, add it slowly to the solvent to avoid splashing.

  • Post-Handling : After handling, decontaminate the work area. Remove PPE in the correct order to avoid cross-contamination. Wash hands thoroughly with soap and water.[6]

Disposal Plan

Proper disposal of 4-(3-Methoxyphenyl)cyclohexan-1-ol and its containers is essential to prevent environmental contamination.

  • Chemical Waste : Dispose of waste 4-(3-Methoxyphenyl)cyclohexan-1-ol as non-halogenated organic waste.[7] It should be collected in a clearly labeled, compatible waste container.[7] Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.[7]

  • Contaminated Materials : Any materials contaminated with the compound, such as gloves, paper towels, and spill debris, should be disposed of as hazardous waste.[7]

  • Empty Containers : Empty containers should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected and disposed of as hazardous chemical waste.[7] Once decontaminated, the container can be disposed of according to institutional guidelines.[7]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[1]

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]

  • Ingestion : Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8]

  • Spill Response : For small spills, absorb the material with an inert absorbent (e.g., sand or vermiculite) and place it in a sealed container for disposal as hazardous waste. Ventilate the area. For large spills, evacuate the area and contact your institution's EHS department.[1][7]

Logical Framework for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when handling 4-(3-Methoxyphenyl)cyclohexan-1-ol.

PPE_Selection_Workflow PPE Selection Workflow for 4-(3-Methoxyphenyl)cyclohexan-1-ol cluster_assessment Hazard and Task Assessment cluster_ppe PPE Level Start Start: Assess Task Task_Type Routine Handling of Small Quantities? Start->Task_Type Spill_Risk High Risk of Spill or Aerosol? Task_Type->Spill_Risk No Standard_PPE Standard PPE: - Safety Goggles - Nitrile Gloves - Lab Coat Task_Type->Standard_PPE Yes Spill_Risk->Standard_PPE No Enhanced_PPE Enhanced PPE: - Face Shield & Goggles - Chemical-Resistant Apron - Consider Respirator Spill_Risk->Enhanced_PPE Yes caption Figure 1: PPE Selection Logic

Caption: PPE Selection Workflow for 4-(3-Methoxyphenyl)cyclohexan-1-ol

References

  • Oxford Lab Fine Chem. (n.d.). Safety Data Sheet: Cyclohexanol 99%. Retrieved from [Link]

  • New Jersey Department of Health. (2003, April). Hazard Summary: Cyclohexanol. Retrieved from [Link]

  • Penta. (2025, July 8). Safety Data Sheet: Cyclohexanol. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Cyclohexanol. Retrieved from [Link]

  • Breckland Scientific Supplies Ltd. (2018, October 23). Safety Data Sheet: Cyclohexanol. Retrieved from [Link]

Sources

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